Anhydrosafflor yellow B
Description
Structure
2D Structure
Properties
CAS No. |
184840-84-4 |
|---|---|
Molecular Formula |
C48H52O26 |
Molecular Weight |
1044.9 g/mol |
IUPAC Name |
4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20?/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1 |
InChI Key |
NOXZTJVQKYBYAV-ARAZFESPSA-N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Anhydrosafflor Yellow B: A Technical Guide to its Origin, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrosafflor yellow B (AHSYB) is a prominent quinochalcone C-glycoside derived from the vibrant florets of Carthamus tinctorius L., commonly known as safflower. This document provides a comprehensive overview of the origin, discovery, and key characteristics of AHSYB. It details the methodologies for its extraction and purification, summarizes its physicochemical properties, and explores its biosynthetic pathway. Furthermore, this guide presents available data on its biological activities, including its antioxidant and antiplatelet aggregation effects, which are of significant interest in the fields of pharmacology and drug development. The information is structured to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Origin and Discovery
This compound is a naturally occurring water-soluble pigment found in the yellow to reddish-orange petals of the safflower plant, Carthamus tinctorius L.[1]. This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases[2]. The yellow pigments of safflower, including AHSYB and the closely related hydroxysafflor yellow A (HSYA), are recognized for their significant pharmacological activities[2].
The discovery and isolation of AHSYB have been facilitated by advancements in chromatographic techniques. Researchers have successfully isolated and purified AHSYB from safflower extracts for structural elucidation and bioactivity studies. It is often found to be one of the major active water-soluble pigments in safflower, alongside HSYA[3].
Physicochemical Properties and Characterization
AHSYB is classified as a quinochalcone C-glycoside. While specific 1H and 13C NMR data for this compound were not explicitly detailed in the searched literature, data for structurally similar quinochalcone C-glycosides isolated from Carthamus tinctorius are available and provide a reference for its chemical characterization[4][5][6]. Its structure is characterized by a chalcone backbone with C-linked glucose moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C27H30O15 | PubChem |
| Molecular Weight | 594.5 g/mol | PubChem |
| CAS Number | 184840-84-4 | [7] |
| Appearance | Yellow powder | [4] |
| Solubility | Water-soluble | [3] |
| Class | Quinochalcone C-glycoside | [1] |
Experimental Protocols
Extraction and Isolation of this compound
Several methods have been optimized for the extraction and purification of AHSYB from safflower florets.
Protocol 1: Ultrasonic-Assisted Extraction
This method utilizes ultrasonic waves to enhance the extraction efficiency of AHSYB from safflower.
-
Plant Material: Dried florets of Carthamus tinctorius L.
-
Solvent: Water or aqueous ethanol.
-
Procedure:
-
Mix the powdered safflower florets with the solvent at a specific solid-to-liquid ratio (e.g., 1:16 g/mL).
-
Perform ultrasonic extraction at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined duration (e.g., 36 minutes).
-
Filter the mixture to separate the extract from the plant residue.
-
The crude extract can be further purified using techniques like macroporous resin chromatography.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of AHSYB.
-
Sample: A crude extract of safflower enriched with AHSYB.
-
Two-phase Solvent System: A suitable two-phase solvent system is selected (e.g., ethyl acetate-n-butanol-water).
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Dissolve the crude extract in a suitable volume of the stationary or mobile phase.
-
Inject the sample into the HSCCC instrument.
-
Perform the separation under optimized conditions (e.g., revolution speed of 850 rpm, mobile phase flow rate of 2 mL/min, and a temperature of 40°C).
-
Collect the fractions containing AHSYB based on the chromatogram.
-
Analyze the purity of the collected fractions by HPLC. A purity of up to 98% has been achieved using this method.
-
Workflow for Isolation and Purification
Figure 1. Experimental workflow for the isolation and purification of this compound.
Biosynthesis of this compound
The biosynthetic pathway of AHSYB is believed to be closely related to that of hydroxysafflor yellow A (HSYA), another major quinochalcone C-glycoside in safflower. The pathway originates from the general flavonoid biosynthesis pathway. While the precise enzymatic step leading to the "anhydro-" form is not fully elucidated, it is hypothesized to be a dehydration product of a precursor.
Figure 2. Proposed biosynthetic pathway of this compound.
Biological Activities and Quantitative Data
This compound has demonstrated several biological activities of therapeutic interest.
Antioxidant Activity
AHSYB exhibits significant antioxidant properties, contributing to the overall antioxidant capacity of safflower extracts. These effects are attributed to its ability to scavenge free radicals.
Table 2: Antioxidant Activity Data
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | This compound | Not Reported in searched literature | - |
| Safflower Extract | 13.4 ± 1.0 µg GAE/mL | [8] | |
| ABTS Radical Scavenging | This compound | Not Reported in searched literature | - |
| Safflower Extract (MeOH) | 179.8 µg/mL |
Antiplatelet Aggregation Activity
AHSYB has been found to inhibit platelet aggregation induced by various agonists, suggesting its potential in the prevention and treatment of thrombotic diseases.
Table 3: Antiplatelet Aggregation Activity Data
| Inducer | Compound/Extract | IC50 Value | Reference |
| ADP | This compound | Inhibits ADP-induced platelet aggregation | [1] |
| Hydroxysafflor yellow A (25 µM) | 70.9% inhibition | [5] | |
| Arachidonic Acid | This compound | Not Reported in searched literature | - |
| Fisetin | 22 µM | [9] | |
| Kaempferol | 20 µM | [9] | |
| Quercetin | 13 µM | [9] |
Conclusion
This compound, a key bioactive constituent of Carthamus tinctorius L., presents a promising profile for further investigation in drug discovery and development. Its origin from a well-known medicinal plant, coupled with established methods for its isolation and purification, provides a solid foundation for research. The elucidated biosynthetic pathway of related compounds offers a roadmap for potential biotechnological production. While its antioxidant and antiplatelet aggregation activities are evident, further studies are required to quantify these effects with precision and to fully understand the underlying mechanisms of action. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B from Carthamus tinctorius: A Technical Guide for Researchers
Anhydrosafflor yellow B (ASYB) is a prominent quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower. This bioactive compound has garnered significant scientific interest for its diverse pharmacological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of ASYB, focusing on its extraction, purification, chemical properties, and mechanisms of action, with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a water-soluble pigment characterized by a quinochalcone backbone. Its chemical structure plays a crucial role in its biological activities, particularly its antioxidant properties, which are attributed to the presence of multiple hydroxyl groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H30O15 | [1] |
| Molecular Weight | 594.52 g/mol | [1] |
| CAS Number | 184840-84-4 | [1] |
| Appearance | Yellow powder | [2] |
| Chemical Class | Quinochalcone C-glycoside | [2] |
Extraction and Purification from Carthamus tinctorius
Several methods have been optimized for the efficient extraction and purification of ASYB from safflower petals, each offering distinct advantages in terms of yield and purity.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction
This method utilizes ultrasonic waves to enhance the extraction efficiency of ASYB.
-
Sample Preparation: Dried safflower petals are ground into a fine powder.
-
Extraction: The powdered material is mixed with a solvent (e.g., 70% ethanol) at a specified solvent-to-material ratio (e.g., 16:1 mL/g).
-
Ultrasonication: The mixture is subjected to ultrasonic treatment at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined duration (e.g., 36 minutes).
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
Protocol 2: Water Immersion Extraction followed by Macroporous Resin Purification
This protocol involves an initial water-based extraction followed by a purification step using macroporous resin.
-
Extraction: Safflower powder is extracted with water at an optimized liquid-to-solid ratio (22:1), temperature (75°C), and time (35 minutes).[3]
-
Adsorption: The aqueous extract, with its pH adjusted to 2.8, is loaded onto an HPD-300 macroporous resin column at a flow rate of 1.9 mL/min.[3]
-
Desorption: The column is washed with deionized water, and ASYB is subsequently eluted with 74% ethanol at a flow rate of 1.6 mL/min.[3]
-
Concentration: The eluate is collected and concentrated to yield purified ASYB.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a sophisticated liquid-liquid partition chromatography technique that provides high purity ASYB.
-
Solvent System: A two-phase solvent system is selected, for instance, ethyl acetate-n-butanol-water.
-
HSCCC Separation: The crude extract is dissolved in the stationary phase and injected into the HSCCC column. The separation is performed at a specific revolution speed (e.g., 850 rpm) and flow rate of the mobile phase (e.g., 2 mL/min) at a controlled temperature (e.g., 40°C).[2]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing high-purity ASYB.
Table 2: Comparison of Extraction and Purification Methods for this compound
| Method | Key Parameters | Yield/Purity | Reference |
| Ultrasonic-Assisted Extraction | Temperature: 66°C, Time: 36 min, Solvent-to-material ratio: 16 mL/g, Power: 150 W | Not specified | |
| Water Immersion Extraction & Macroporous Resin Purification | Extraction: 75°C, 35 min, 22:1 liquid-to-solid ratio; Purification: HPD-300 resin, pH 2.8, 74% ethanol elution | Extraction yield: 0.465%, Purity after purification: 6.83% | [3] |
| High-Speed Counter-Current Chromatography | Speed: 850 rpm, Flow rate: 2 mL/min, Temperature: 40°C | Purity: 98% | [2] |
Pharmacological Activities and Mechanisms of Action
ASYB exhibits a wide range of pharmacological effects, with neuroprotection, cardioprotection, anti-inflammatory, and antioxidant activities being the most extensively studied.
Neuroprotective Effects
ASYB has demonstrated significant neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[4][5]
A key mechanism underlying the neuroprotective effects of ASYB is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[4][5] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and survival. ASYB upregulates the expression of SIRT1, which in turn deacetylates and activates downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] This cascade leads to the increased expression of antioxidant enzymes and the suppression of apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4][5]
ASYB-mediated activation of the SIRT1 signaling pathway.
Table 3: Quantitative Data on the Neuroprotective Effects of this compound
| Experimental Model | Parameter | Treatment | Result | Reference |
| Rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) | Infarct Volume | ASYB (3.5, 7 mg/kg) | Dose-dependent reduction in infarct volume | [6] |
| Rat model of MCAO/R | Neurological Deficit Score | ASYB (1.75, 3.5, 7 mg/kg) | Dose-dependent improvement in neurological score | [6] |
| Primary cultured hippocampal neurons (OGD/R) | Cell Viability | ASYB (40, 60, 80 μM) | Dose-dependent increase in cell viability | [4] |
| Primary cultured hippocampal neurons (OGD/R) | Apoptosis Rate | ASYB (80 μM) | Significant reduction in apoptosis | [4] |
Anti-inflammatory Effects
ASYB exhibits potent anti-inflammatory activity by modulating key inflammatory pathways.
ASYB has been shown to suppress the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[6] In response to inflammatory stimuli, TLR4 activation typically leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] ASYB treatment has been shown to reduce the expression of TLR4 and inhibit the nuclear translocation of NF-κB p65, thereby decreasing the production of these inflammatory mediators.[6]
Inhibitory effect of ASYB on the TLR4/NF-κB signaling pathway.
Table 4: Quantitative Data on the Anti-inflammatory Effects of this compound
| Experimental Model | Parameter | Treatment | Result | Reference |
| Rat model of acute permanent cerebral ischemia | TNF-α mRNA expression (brain) | ASYB (7 mg/kg) | Significant reduction | [6] |
| Rat model of acute permanent cerebral ischemia | IL-6 mRNA expression (brain) | ASYB (7 mg/kg) | Significant reduction | [6] |
| Rat model of acute permanent cerebral ischemia | TNF-α protein level (serum) | ASYB (7 mg/kg) | Significant reduction | [6] |
| Rat model of acute permanent cerebral ischemia | IL-6 protein level (serum) | ASYB (7 mg/kg) | Significant reduction | [6] |
Cardioprotective Effects
ASYB has been found to exert protective effects on the heart, particularly against ischemia/reperfusion injury.[2]
The cardioprotective effects of ASYB can be evaluated in vitro using a model of oxygen-glucose deprivation/reoxygenation (OGD/R) in H9c2 cardiomyocytes.
Workflow for assessing the cardioprotective effects of ASYB.
Table 5: Quantitative Data on the Cardioprotective Effects of this compound
| Experimental Model | Parameter | Treatment | Result | Reference |
| OGD/R-induced H9c2 cells | Cell Viability | ASYB | Increased cell viability | [2] |
| OGD/R-induced H9c2 cells | Apoptosis | ASYB | Inhibition of apoptosis | [2] |
| OGD/R-induced H9c2 cells | LDH release | ASYB | Decreased LDH release | [2] |
Antioxidant and Anti-platelet Aggregation Activities
ASYB is recognized for its significant antioxidant and anti-platelet aggregation properties.
Table 6: Quantitative Data on Antioxidant and Anti-platelet Aggregation Activities of this compound
| Activity | Assay | Result | Reference |
| Antioxidant | DPPH radical scavenging activity | Safflower extracts containing ASYB show dose-dependent scavenging activity. | |
| Anti-platelet Aggregation | ADP-induced platelet aggregation | ASYB is known to inhibit ADP-induced platelet aggregation. | [1] |
Conclusion
This compound, a key bioactive constituent of Carthamus tinctorius, presents a compelling profile for further investigation and development in the pharmaceutical and nutraceutical industries. Its multifaceted pharmacological activities, including potent neuroprotective, anti-inflammatory, and cardioprotective effects, are underpinned by well-defined molecular mechanisms, primarily the modulation of the SIRT1 and TLR4/NF-κB signaling pathways. The optimized extraction and purification protocols detailed in this guide provide a solid foundation for obtaining high-purity ASYB for research and development purposes. The comprehensive quantitative data and experimental workflows serve as a valuable resource for scientists and researchers aiming to explore the full therapeutic potential of this promising natural compound. Further research focusing on clinical efficacy and safety is warranted to translate the preclinical findings into tangible health benefits.
References
- 1. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]
- 2. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Hydroxysafflor Yellow A on Inflammatory Injury in LPS-induced Endothelial Cell Injury Model through TLR4/NF-κB Pathway Based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Anhydrosafflor Yellow B: A Technical Guide to its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrosafflor yellow B (ASYB), a key water-soluble chalcone glycoside derived from the florets of Carthamus tinctorius L., has emerged as a promising neuroprotective agent. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning ASYB's therapeutic potential in neurological disorders, with a primary focus on cerebral ischemia-reperfusion injury. We delve into the core signaling pathways, present quantitative data from key preclinical studies, detail experimental methodologies, and provide visual representations of the molecular cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by attenuating oxidative stress, inhibiting apoptosis, and suppressing neuroinflammation. These effects are orchestrated through the modulation of key signaling pathways.
Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling Pathway
A pivotal mechanism of ASYB in neuroprotection involves the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cell survival and metabolic regulation. In the context of cerebral ischemia-reperfusion (I/R) injury, ASYB has been shown to upregulate the expression of SIRT1 and its downstream targets, Forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α)[1][2][3][4].
The activation of this pathway by ASYB leads to a cascade of beneficial effects:
-
Reduced Oxidative Stress: ASYB treatment decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while concurrently increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[2][3].
-
Inhibition of Apoptosis: ASYB modulates the expression of apoptosis-related proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax[1][2][3][4]. This shift in the Bax/Bcl-2 ratio is a critical factor in preventing neuronal cell death.
The neuroprotective effects of ASYB mediated by the SIRT1 pathway have been confirmed through the use of a SIRT1-specific inhibitor, EX527, which was found to abolish the protective actions of ASYB[1][2][3].
Below is a diagram illustrating the SIRT1 signaling pathway as modulated by this compound.
Anti-Inflammatory Mechanism via Inhibition of the HSP60/TLR4/NF-κB Pathway
In models of acute permanent cerebral ischemia, ASYB has been shown to exert potent anti-inflammatory effects[5]. This action is mediated by the suppression of the heat shock protein 60 (HSP60)/Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway[5].
The proposed mechanism is as follows:
-
Ischemic Insult: Cerebral ischemia leads to an increase in the expression of HSP60 and TLR4.
-
ASYB Intervention: Treatment with ASYB suppresses the elevated mRNA and protein levels of both HSP60 and TLR4[5].
-
NF-κB Inhibition: The downregulation of TLR4 signaling leads to a decrease in the activation of NF-κB p65[5].
-
Reduction of Pro-inflammatory Cytokines: The inhibition of NF-κB, a master regulator of inflammation, results in the reduced expression and release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[5].
This anti-inflammatory action contributes significantly to the overall neuroprotective effect of ASYB by mitigating the secondary neuronal damage caused by the inflammatory cascade following an ischemic event.
The following diagram illustrates the anti-inflammatory mechanism of this compound.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Neuroprotective Effects of ASYB on Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Parameter | OGD/R Group | ASYB (40 µM) | ASYB (60 µM) | ASYB (80 µM) |
| Cell Viability (%) | Markedly Inhibited | Increased | Increased | Increased (Dose-dependent) |
| LDH Leakage | Significantly Increased | Decreased | Decreased | Decreased (Dose-dependent) |
| ROS Levels | Significantly Increased | Decreased | Decreased | Decreased (Dose-dependent) |
| MDA Levels | Significantly Increased | Decreased | Decreased | Decreased (Dose-dependent) |
| GSH-Px Activity | Significantly Decreased | Increased | Increased | Increased (Dose-dependent) |
| SOD Activity | Significantly Decreased | Increased | Increased | Increased (Dose-dependent) |
| Bax Expression | Significantly Increased | Decreased | Decreased | Decreased |
| Bcl-2 Expression | Significantly Decreased | Increased | Increased | Increased |
Data synthesized from Fangma et al., 2021.[2][3]
Table 2: In Vivo Neuroprotective Effects of ASYB in Rats with Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Parameter | MCAO/R Group | ASYB (Low Dose) | ASYB (Medium Dose) | ASYB (High Dose) |
| Infarct Volume (%) | Significantly Increased | Reduced | Reduced | Reduced |
| Neurological Deficit Score | Severe Neurological Injury | Decreased | Decreased | Decreased (Dose-dependent) |
| SIRT1, FOXO1, PGC1α mRNA & Protein Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |
| Bax mRNA & Protein Expression | Significantly Increased | Decreased | Decreased | Decreased |
| Bcl-2 mRNA & Protein Expression | Significantly Decreased | Increased | Increased | Increased |
Data synthesized from Fangma et al., 2021.[1][2][3]
Table 3: In Vivo Anti-Inflammatory Effects of ASYB in Rats with Acute Permanent Cerebral Ischemia
| Parameter | Model Group | ASYB (1.75 mg/kg) | ASYB (3.5 mg/kg) | ASYB (7 mg/kg) |
| Neurological Deficit Score | High | Reduced | Reduced | Significantly Reduced |
| Infarct Volume (%) | High | Reduced | Reduced | Significantly Reduced |
| HSP60, TLR4, IL-6, TNF-α mRNA & Protein Levels | Elevated | Reduced | Reduced | Significantly Reduced |
| NF-κB p65 Protein Levels | Elevated | Reduced | Reduced | Significantly Reduced |
Data synthesized from[5].
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the key studies investigating the neuroprotective mechanisms of ASYB.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats. Cells are seeded on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
OGD/R Procedure: To induce ischemic-like injury, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours). Reoxygenation is initiated by returning the cells to the original culture medium and incubating them under normoxic conditions (95% air, 5% CO2) for a further period (e.g., 24 hours).
-
ASYB Treatment: ASYB is dissolved in the culture medium and added to the cells at various concentrations during the reoxygenation phase.
-
Endpoint Assays:
-
Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.
-
Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture medium using a commercial LDH assay kit.
-
Oxidative Stress Markers: Intracellular ROS is detected using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). MDA, SOD, and GSH-Px levels are quantified using specific colorimetric assay kits.
-
Apoptosis Assessment: Apoptotic nuclei are visualized by Hoechst 33342 staining. The expression of Bax and Bcl-2 is determined by Western blot and RT-PCR analysis.
-
The following diagram outlines the experimental workflow for the in vitro OGD/R model.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used. Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
MCAO Surgery: The right middle cerebral artery is occluded using the intraluminal filament method. A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without the filament insertion.
-
ASYB Administration: ASYB is administered to the animals, often via intravenous or intraperitoneal injection, at different doses at the onset of reperfusion or at specified time points.
-
Neurological Function Assessment: Neurological deficit scores are evaluated at a set time post-reperfusion (e.g., 24 hours) using a graded scale to assess motor, sensory, and reflex functions.
-
Infarct Volume Measurement: After euthanasia, the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains unstained (white). The infarct volume is then calculated as a percentage of the total brain volume.
-
Molecular Analysis: Brain tissue from the ischemic penumbra is collected for molecular analysis.
-
Western Blotting: To quantify the protein expression levels of SIRT1, FOXO1, PGC1α, Bax, Bcl-2, HSP60, TLR4, and NF-κB p65.
-
RT-PCR: To measure the mRNA expression levels of the corresponding genes.
-
Immunohistochemistry: To visualize the localization and expression of target proteins within the brain tissue.
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through well-defined molecular mechanisms, primarily involving the activation of the SIRT1 pathway to combat oxidative stress and apoptosis, and the inhibition of the HSP60/TLR4/NF-κB pathway to suppress neuroinflammation. The quantitative data from preclinical studies robustly support its efficacy in models of cerebral ischemia.
For drug development professionals, ASYB represents a compelling candidate for further investigation. Future research should focus on:
-
Pharmacokinetic and pharmacodynamic profiling to optimize dosing and delivery.
-
Evaluation in a wider range of neurodegenerative disease models.
-
Long-term safety and toxicology studies.
-
Elucidation of potential interactions with other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are known to be involved in neuroprotection.
The comprehensive data presented in this guide underscore the promise of this compound as a novel therapeutic agent for the treatment of ischemic stroke and potentially other neurological disorders characterized by oxidative stress, apoptosis, and inflammation.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Therapeutic Potential: A Pharmacological Profile of Anhydrosafflor Yellow B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditional Chinese medicine has long utilized safflower for its purported effects on blood circulation.[3][4] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, with AHSYB emerging as a key bioactive constituent with significant therapeutic potential, particularly in the realms of cerebrovascular and cardiovascular diseases.[3][5][6] This technical guide provides an in-depth overview of the pharmacological profile of AHSYB, summarizing key findings on its pharmacodynamics and mechanism of action. Due to the limited availability of specific pharmacokinetic and toxicological data for AHSYB, information on the closely related and more extensively studied compound, Hydroxysafflor yellow A (HSYA), is provided for comparative context.
Pharmacological Profile
Pharmacodynamics
This compound exhibits a range of pharmacological activities, with its neuroprotective, antioxidant, and antiplatelet effects being the most prominent.
Neuroprotection in Cerebral Ischemia/Reperfusion Injury:
AHSYB has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia/reperfusion (I/R) injury.[7][8][9] Studies have shown that AHSYB can effectively reduce infarct volume and improve neurological function in animal models of stroke.[7][9] The underlying mechanisms for this neuroprotection are multifaceted and include the attenuation of oxidative stress and the inhibition of apoptosis.[7][8][9]
Antioxidant Activity:
AHSYB possesses potent antioxidant properties.[8][10][11] In vitro experiments have shown that AHSYB can dose-dependently decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation, in neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[9] This antioxidant activity is believed to be a cornerstone of its protective effects against I/R-induced cellular damage.[8]
Anti-apoptotic Effects:
In addition to its antioxidant effects, AHSYB has been shown to inhibit apoptosis in neuronal cells.[7][9] This is achieved, in part, by modulating the expression of key apoptosis-related proteins. Specifically, AHSYB has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[7]
Inhibition of Platelet Aggregation:
AHSYB has been identified as an inhibitor of ADP-induced platelet aggregation.[2][12] Safflower extract, which contains AHSYB, has been shown to inhibit human platelet aggregation in a dose-dependent manner.[13][14][15] This antiplatelet activity suggests a potential role for AHSYB in the prevention and treatment of thrombotic diseases.[6]
Mechanism of Action: The SIRT1 Signaling Pathway
A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway as a key mechanism underlying the neuroprotective effects of AHSYB.[7][8][9] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and survival.[7][8]
Under ischemic conditions, the expression and activity of SIRT1 are often suppressed.[7][8] AHSYB has been shown to upregulate the mRNA and protein expression of SIRT1 both in vitro in primary hippocampal neurons exposed to OGD/R and in vivo in the ischemic brain tissue of rats subjected to middle cerebral artery occlusion (MCAO).[7]
The activation of SIRT1 by AHSYB leads to the deacetylation and subsequent activation of downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] The activation of these transcription factors promotes the expression of antioxidant enzymes and anti-apoptotic proteins, thereby contributing to the overall neuroprotective effect.[7][8]
The critical role of the SIRT1 pathway in mediating the effects of AHSYB was demonstrated in studies where the neuroprotective effects of AHSYB were abolished by the use of a specific SIRT1 inhibitor, EX527.[7][8][9]
Quantitative Pharmacological Data
Table 1: Pharmacodynamic Effects of this compound (AHSYB)
| Pharmacological Effect | Model System | Observed Effect | Concentration/Dose | Reference(s) |
| Neuroprotection | Rat Middle Cerebral Artery Occlusion (MCAO) Model | Reduced infarct volume, improved neurological function | Dose-dependent | [7][9] |
| Primary Hippocampal Neurons (OGD/R) | Increased cell viability, reduced apoptosis | 40, 60, 80 μM | [7][9] | |
| Antioxidant Activity | Primary Hippocampal Neurons (OGD/R) | Decreased ROS and MDA levels | 40, 60, 80 μM (Dose-dependent) | [9] |
| Anti-apoptotic Activity | Primary Hippocampal Neurons (OGD/R) | Increased Bcl-2 expression, decreased Bax expression | Not specified | [7] |
| Antiplatelet Activity | Human Platelets (ADP-induced aggregation) | Inhibition of platelet aggregation (as part of safflower extract) | Dose-dependent (22.3–66.6% inhibition) | [13][15] |
Table 2: Pharmacokinetic Parameters of Hydroxysafflor Yellow A (HSYA) in Rats (for comparative context)
It is crucial to note that the following data is for HSYA, not AHSYB. Pharmacokinetic properties can vary significantly even between closely related compounds.
| Parameter | Route of Administration | Dose | Value | Reference(s) |
| Bioavailability | Oral | Not specified | 1.2% | [1][16] |
| Cmax | Oral | 100 mg/kg | ~1 µg/mL | [17] |
| Tmax | Oral | Not specified | ~10 min | [1] |
| t1/2 (elimination) | Intravenous | 35, 70, 140 mg (in humans) | 3.32 h | [1] |
| Plasma Protein Binding | Intravenous | Not specified | 48% - 54.6% | [18] |
Table 3: Toxicological Data for Hydroxysafflor Yellow A (HSYA) (for comparative context)
This data is for HSYA and should not be directly extrapolated to AHSYB.
| Study Type | Species | Route of Administration | Dose | Findings | Reference(s) |
| Subchronic Toxicity (90 days) | Rat | Intraperitoneal | 180 mg/kg/day | Slight nephrotoxicity | [19] |
| 60 mg/kg/day | Prolonged blood coagulation time | [19] | |||
| 20 mg/kg/day | No observed adverse effects | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the pharmacological evaluation of this compound.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is withdrawn to allow blood flow to resume.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then quantified.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons
The OGD/R model is an in vitro model that simulates the conditions of ischemia and reperfusion at the cellular level.
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic or neonatal rodents and cultured.
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2).
-
Assessment of Cell Viability and Injury: Cell viability can be assessed using assays such as the MTT or CCK-8 assay. Cell death and apoptosis can be measured using LDH assay, TUNEL staining, or flow cytometry with Annexin V/PI staining.
Western Blot Analysis for SIRT1 Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., SIRT1, FOXO1, PGC-1α, Bcl-2, Bax, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity is quantified to determine the relative protein expression levels.
Real-Time PCR (RT-PCR) for Gene Expression Analysis
RT-PCR is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR amplification using specific primers for the target genes (e.g., SIRT1, FOXO1, PGC1α) and a reference gene (e.g., GAPDH or ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue/Cell Preparation: Brain tissue sections or cultured cells are fixed and permeabilized.
-
Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a hapten-labeled dUTP is used, a secondary detection step with an anti-hapten antibody conjugated to a fluorescent dye or an enzyme is performed.
-
Visualization: The labeled apoptotic cells are visualized and quantified using fluorescence microscopy or light microscopy. The nuclei of apoptotic cells appear brightly labeled.
ELISA for Oxidative Stress Markers
Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of oxidative stress markers in biological samples like serum or cell lysates.
-
Sample Preparation: Serum or cell lysate samples are collected and prepared according to the specific kit instructions.
-
Assay Procedure: The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for the target molecule (e.g., MDA, or for antioxidant enzymes like SOD and GSH-Px, the assay measures their activity).
-
Incubation: Samples and standards are added to the wells and incubated. A detection antibody, often conjugated to an enzyme, is then added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color product is measured using a microplate reader. The concentration of the target molecule in the samples is determined by comparing their absorbance to a standard curve.
Visualizations
The following diagrams illustrate key concepts related to the pharmacological profile of this compound.
References
- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-2993607) | 184840-84-4 [evitachem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 9. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology [mdpi.com]
- 12. Plant extracts inhibit ADP-induced platelet activation in humans: their potential therapeutic role as ADP antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safflower Extract Inhibits ADP-Induced Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral Bioavailability-Enhancing and Anti-obesity Effects of Hydroxysafflor Yellow A in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and excretion of hydroxysafflor yellow A, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The subchronic toxicity of hydroxysafflor yellow A of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B: A Deep Dive into its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Anhydrosafflor yellow B (ASYB), a primary water-soluble chalcone glycoside extracted from the florets of Carthamus tinctorius L. (safflower), is emerging as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of ASYB's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Quantitative Data on Bioactivities
The therapeutic potential of this compound is underscored by its quantifiable effects on various biomarkers of oxidative stress and inflammation. The following tables summarize the key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Antioxidant Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Biomarker | Model Group | Treatment Group (ASYB) | Effect of ASYB | Reference |
| Reactive Oxygen Species (ROS) | Markedly Increased | Dose-dependently downregulated | Reduction of Oxidative Stress | [1] |
| Malondialdehyde (MDA) | Markedly Increased | Dose-dependently downregulated | Inhibition of Lipid Peroxidation | [1] |
| Glutathione Peroxidase (GSH-Px) | Significantly Decreased | Upregulated in drug-administered groups | Enhancement of Antioxidant Enzyme Activity | [1] |
| Superoxide Dismutase (SOD) | Significantly Decreased | Upregulated in drug-administered groups | Enhancement of Antioxidant Enzyme Activity | [1] |
Table 2: In Vitro Effects of this compound on Primary Hippocampal Neurons Exposed to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Parameter | Model Group (OGD/R) | Treatment Group (ASYB) | Effect of ASYB | Reference |
| Cell Viability | Significantly Decreased | Increased | Neuroprotection | [1] |
| Lactate Dehydrogenase (LDH) Release | Significantly Increased | Significantly Decreased | Reduction of Cytotoxicity | [4] |
| Reactive Oxygen Species (ROS) | Significantly Increased | Curbed in a dose-dependent manner | Reduction of Oxidative Stress | [5] |
| Malondialdehyde (MDA) | Significantly Increased | Curbed in a dose-dependent manner | Inhibition of Lipid Peroxidation | [5] |
| Glutathione Peroxidase (GSH-Px) | Significantly Decreased | Increased Production | Enhancement of Antioxidant Enzyme Activity | [5] |
| Superoxide Dismutase (SOD) | Significantly Decreased | Increased Production | Enhancement of Antioxidant Enzyme Activity | [5] |
Table 3: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Acute Permanent Cerebral Ischemia
| Biomarker | Model Group | Treatment Group (ASYB, 7 mg/kg) | Effect of ASYB | Reference |
| Infarct Volume | Significantly Increased | Reduced | Neuroprotection | [2] |
| Neurological Deficit Score | Significantly Increased | Improved | Functional Recovery | [2] |
| TNF-α (mRNA & Protein) | Significantly Increased | Attenuated | Anti-inflammatory | [2] |
| IL-6 (mRNA & Protein) | Significantly Increased | Attenuated | Anti-inflammatory | [2] |
| TLR-4 (mRNA & Protein) | Significantly Increased | Attenuated | Modulation of Innate Immunity | [2] |
| HSP60 (mRNA & Protein) | Significantly Increased | Suppressed | Anti-inflammatory | [2] |
| NF-κB p65 (Nuclear Translocation) | Significantly Increased | Decreased | Inhibition of Pro-inflammatory Signaling | [2] |
Key Signaling Pathways Modulated by this compound
ASYB exerts its antioxidant and anti-inflammatory effects by modulating several key signaling pathways.
SIRT1 Signaling Pathway
ASYB has been shown to activate the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular stress resistance and longevity.[1] Activation of SIRT1 by ASYB leads to the upregulation of downstream targets such as Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), contributing to its antioxidant and anti-apoptotic effects.[1][6] The neuroprotective effects of ASYB were reported to be abolished by a specific SIRT1 inhibitor, EX527.[1][6]
NF-κB Signaling Pathway
ASYB can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2] In a model of acute permanent cerebral ischemia, ASYB was found to decrease the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2] The anti-inflammatory mechanism of ASYB is also linked to the suppression of Toll-like receptor 4 (TLR-4) and Heat Shock Protein 60 (HSP60), which are upstream activators of NF-κB.[2]
Experimental Protocols
The following sections provide an overview of the methodologies used in the cited research to evaluate the antioxidant and anti-inflammatory effects of this compound.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This model is widely used to simulate ischemic stroke and assess the neuroprotective effects of therapeutic agents.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300 g) are housed in a climate-controlled environment.[1]
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).[1] The ECA is ligated. A nylon monofilament is inserted through the CCA into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: ASYB is administered at various doses (e.g., 1.75, 3.5, and 7 mg/kg) via a suitable route, such as intraperitoneal or intravenous injection, at a specific time point relative to the MCAO/R procedure.[2]
-
Outcome Measures:
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory function.[2]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1][2]
-
Biochemical Assays: Blood and brain tissue are collected for the analysis of oxidative stress markers (ROS, MDA, SOD, GSH-Px) and inflammatory cytokines (TNF-α, IL-6) using ELISA or other immunoassays.[1][2]
-
Molecular Analysis: Western blotting and RT-PCR are used to measure the protein and mRNA expression levels of key signaling molecules (e.g., SIRT1, NF-κB p65).[1][2]
-
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons
This cellular model mimics the ischemic conditions of a stroke in a controlled laboratory setting.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic or neonatal rats and cultured under standard conditions.[1]
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specific duration to induce oxygen-glucose deprivation.[1]
-
Reoxygenation: The OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.[1]
-
ASYB Treatment: ASYB is added to the culture medium at various concentrations before, during, or after the OGD period.[1]
-
Outcome Measures:
-
Cell Viability Assays: Assays such as MTT or CCK-8 are used to quantify cell viability.[1]
-
Cytotoxicity Assays: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell death.[4]
-
Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes. Levels of MDA, SOD, and GSH-Px are quantified using commercially available kits.[5]
-
Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL staining or by measuring the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blotting.[1]
-
Conclusion
This compound demonstrates significant and quantifiable antioxidant and anti-inflammatory effects, positioning it as a promising candidate for further investigation in the context of diseases with underlying oxidative stress and inflammatory pathologies, such as ischemic stroke. Its mechanisms of action, centered on the modulation of the SIRT1 and NF-κB signaling pathways, provide a solid foundation for its therapeutic potential. The experimental protocols outlined in this guide serve as a reference for researchers aiming to validate and expand upon these findings. Further research is warranted to fully elucidate the clinical utility of ASYB.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of Anhydrosafflor Yellow B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, a major water-soluble pigment isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] Traditionally used in Chinese medicine for promoting blood circulation, safflower and its extracts have garnered significant scientific interest for their diverse pharmacological activities.[2][3] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied, AHSYB is emerging as a non-negligible bioactive component with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation.[2][4] This technical guide provides a comprehensive literature review of the core research on AHSYB, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support further investigation and drug development.
Chemical and Physicochemical Properties
AHSYB is characterized by its quinochalcone structure linked to a C-glycoside moiety. This structure contributes to its water-solubility and its potent antioxidant properties.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value/Description | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | AHSYB | [1] |
| Molecular Formula | C₄₈H₅₂O₂₆ | Not explicitly found |
| Molecular Weight | 1044.91 g/mol | Not explicitly found |
| Class | Quinochalcone C-glycoside | [1] |
| Source | Carthamus tinctorius L. (Safflower) | [1] |
| Appearance | Yellow pigment | Not explicitly found |
| Solubility | Water-soluble | [1] |
Pharmacological Activities and Mechanism of Action
Current research primarily highlights the neuroprotective effects of AHSYB against cerebral ischemia/reperfusion (I/R) injury.[2][4] Its mechanism of action is multifaceted, involving antioxidant, anti-apoptotic, and anti-inflammatory pathways.[2][5]
Neuroprotection via the SIRT1 Signaling Pathway
A pivotal mechanism underlying the neuroprotective effects of AHSYB is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[2][4] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and inflammation.[2] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream targets, Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[2][6] This activation leads to a cascade of protective effects, including the attenuation of oxidative stress and inhibition of apoptosis.[2] The critical role of this pathway was confirmed in studies where the neuroprotective effects of AHSYB were abolished by the specific SIRT1 inhibitor, EX527.[2]
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of AHSYB has been quantified in both in vitro and in vivo models of cerebral ischemia.
In Vitro Efficacy
In primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), AHSYB demonstrated a dose-dependent increase in cell viability and a reduction in cytotoxicity.[2][5]
Table 2: In Vitro Neuroprotective Effects of this compound in OGD/R-injured Hippocampal Neurons
| Parameter | Concentration | Outcome | Reference |
| Cell Viability (CCK-8 Assay) | 40, 60, 80 µM | Dose-dependent increase in cell viability. Data are expressed as mean ± SD. | [2][5] |
| Cytotoxicity (LDH Release) | 40, 60, 80 µM | Dose-dependent decrease in LDH release. Data are expressed as mean ± SD. | [2][5] |
| Apoptosis (Hoechst Staining) | 40, 60, 80 µM | Significant, dose-dependent decrease in the rate of apoptotic cells. Data are expressed as mean ± SD. | [2][5] |
| Oxidative Stress Markers | 40, 60, 80 µM | Dose-dependent reduction of ROS and MDA levels; dose-dependent increase in GSH-Px and SOD activities. Data are expressed as mean ± SD. | [2] |
| Apoptosis-related Proteins | 80 µM | Decreased Bax expression and increased Bcl-2 expression. Data are expressed as mean ± SD of protein fold change. | [2] |
| SIRT1 Pathway Proteins | 80 µM | Increased protein expression of SIRT1, FOXO1, and PGC1α. Data are expressed as mean ± SD of protein fold change. | [2][6] |
In Vivo Efficacy
In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intravenous administration of AHSYB significantly improved neurological outcomes.
Table 3: In Vivo Neuroprotective Effects of this compound in a Rat MCAO/R Model
| Parameter | Dosage (i.v.) | Outcome | Reference |
| Infarct Volume (TTC Staining) | 2, 4, 8 mg/kg | Dose-dependent reduction in cerebral infarct volume. Data are expressed as mean ± SD. | [2][4] |
| Neurological Deficit Score | 2, 4, 8 mg/kg | Dose-dependent improvement (decrease) in neurological deficit scores. Data are expressed as mean ± SD. | [2] |
| Apoptosis (TUNEL Assay) | 2, 4, 8 mg/kg | Dose-dependent decrease in apoptotic cells in the ischemic penumbra. | [2] |
| Oxidative Stress Markers (Serum) | 2, 4, 8 mg/kg | Dose-dependent reduction of ROS and MDA levels; dose-dependent increase in GSH-Px and SOD levels. | [2] |
| SIRT1 Pathway Proteins (Brain Tissue) | 8 mg/kg | Increased protein expression of SIRT1, FOXO1, and PGC1α in the ischemic brain tissue. Data are expressed as mean ± SD of protein fold change. | [2][6] |
Pharmacokinetics
Pharmacokinetic studies of AHSYB are limited. However, available data suggest poor oral bioavailability.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose | Oral Bioavailability (F) | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Oral | 30 mg/kg | ~0.3% | Data not explicitly found | Data not explicitly found | Significantly lower in acute blood stasis models | Data not explicitly found | [7] |
| Intravenous | 2.5 mg/kg | N/A | Data not explicitly found | Data not explicitly found | Data not explicitly found | Data not explicitly found | [7] |
The metabolic fate of AHSYB has been investigated, revealing extensive phase I (oxidation, reduction, hydroxylation, methylation) and phase II (sulfation, glucuronidation, glutathionation) metabolism. The primary routes of clearance and excretion are renal and biliary.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in AHSYB studies.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This widely used in vivo model simulates focal cerebral ischemia.
-
Animal Model : Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia : Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure :
-
A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a period of 1.5 to 2 hours.
-
-
Reperfusion : The monofilament is withdrawn to allow for blood flow restoration.
-
Drug Administration : AHSYB or vehicle is administered, often intravenously, at the onset of reperfusion.
-
Outcome Assessment :
-
Neurological Deficit Scoring : Assessed at 24 or 48 hours post-MCAO using a graded scale (e.g., 0-4 or 0-5) based on motor deficits.
-
Infarct Volume Measurement : Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Non-infarcted tissue stains red, while the infarct area remains white. The infarct volume is quantified using image analysis software.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This in vitro model mimics ischemic conditions in cell culture.
-
Cell Culture : Primary hippocampal neurons or neuronal cell lines (e.g., PC12) are cultured to an appropriate confluency.
-
OGD : The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).
-
Reperfusion : The glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).
-
Treatment : AHSYB is added to the culture medium, typically at the onset of reperfusion.
-
Outcome Assessment :
-
Cell Viability : Quantified using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Cytotoxicity : Measured by the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis : Assessed by methods like Hoechst 33342 staining, TUNEL assay, or flow cytometry with Annexin V/PI staining.
-
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction : Cells or brain tissues are lysed to extract total protein.
-
Protein Quantification : The total protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., SIRT1, FOXO1, PGC1α, Bax, Bcl-2).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : A chemiluminescent substrate is added, and the resulting signal is captured and quantified using an imaging system. Protein levels are typically normalized to a loading control like GAPDH or β-actin.
Analytical and Preparative Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated UFLC-MS/MS method has been established for the quantification of AHSYB in rat plasma.[7]
-
Chromatographic System : Ultrafast Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UFLC-MS/MS).
-
Column : C18 column.
-
Mobile Phase : Gradient elution with a mixture of methanol and water or acetonitrile and an acidic modifier.
-
Detection : Negative electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode.
-
Internal Standard : Rutin is a suitable internal standard.[7]
-
Sample Preparation : Protein precipitation from plasma using methanol.
-
Linearity : The method has shown good linearity in the concentration range of 25-10,000 ng/mL.[7]
High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
HSCCC is an effective technique for the preparative separation and purification of AHSYB from crude safflower extracts.[1]
-
Instrumentation : High-Speed Counter-Current Chromatography system.
-
Solvent System : A two-phase solvent system is employed. The selection is critical and based on the partition coefficient of AHSYB.
-
Optimized Parameters : Optimized conditions can achieve high purity (e.g., 98%) of AHSYB.[1] Key parameters to optimize include the rotational speed of the apparatus, the flow rate of the mobile phase, and the separation temperature.[1]
Conclusion and Future Directions
This compound is a promising bioactive compound from Carthamus tinctorius with demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the activation of the SIRT1 signaling pathway, provides a solid foundation for its therapeutic potential. However, significant research gaps remain. The poor oral bioavailability of AHSYB presents a major hurdle for its development as an oral therapeutic, necessitating research into novel drug delivery systems. Further in-depth pharmacokinetic and pharmacodynamic modeling is required to fully understand its absorption, distribution, metabolism, excretion, and dose-response relationships. While its role in neuroprotection is becoming clearer, its potential in other therapeutic areas, such as cardiovascular diseases and inflammatory disorders, warrants further investigation. This technical guide serves as a foundational resource for scientists and researchers to build upon the existing knowledge and unlock the full therapeutic potential of this compound.
References
- 1. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a UFLC-MS/MS method for the determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profile of this compound in rats by ultra-fast liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Quinochalcone C-Glycosides
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biological activities of quinochalcone C-glycosides, a unique class of flavonoids primarily isolated from the florets of Safflower (Carthamus tinctorius L.).[1][2][3] These compounds, with Hydroxysafflor yellow A (HSYA) being a principal active component, have garnered significant attention for their diverse pharmacological effects.[4][5][6] This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows.
Antioxidant Activity
Quinochalcone C-glycosides exhibit significant antioxidant properties, which are foundational to many of their other therapeutic effects.[4][7] They act as potent free radical scavengers and can modulate oxidative stress in cellular systems.[1][8] Studies have demonstrated that HSYA, in particular, shows strong antioxidant activity, comparable to that of gallic acid.[1] This activity is crucial in protecting cells from oxidative damage induced by reactive oxygen species (ROS).[4]
Data Presentation: Antioxidant Activity
The antioxidant capacity of various quinochalcone C-glycosides has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant potency.
| Compound / Extract | Assay | IC50 Value | Reference |
| Hydroxysafflor yellow A (HSYA) | DPPH | 12.3 ± 0.9 µg/mL | [1] |
| Safflor yellow A (SYA) | DPPH | 20.3 ± 1.5 µg/mL | [1] |
| Carthamus Tinctorius Extract | DPPH | 13.4 ± 1.0 µg GAE/mL | [1] |
| Safflower Leaf Methanolic Extract | DPPH | 9.65 µg/mL | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of quinochalcone C-glycosides.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light due to its sensitivity.
-
Dissolve the test compounds (e.g., HSYA) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.
-
-
Reaction Setup:
-
In a 96-well microplate or individual test tubes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to all wells/tubes.
-
Prepare a blank control containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Thoroughly mix the contents of the wells/tubes.
-
Incubate the plate/tubes in the dark at room temperature for a set period, typically 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each reaction at the characteristic wavelength of DPPH, approximately 517 nm, using a spectrophotometer or microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100
-
-
Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
-
Visualization: DPPH Assay Workflow
Anti-inflammatory Activity
Quinochalcone C-glycosides demonstrate potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.[10][11][12] HSYA has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4][10][13] This action reduces the expression of inflammatory cytokines like TNF-α and interleukins, and enzymes such as nitric oxide synthase (NOS).[10]
Data Presentation: Anti-inflammatory Activity
Quantitative data on the anti-inflammatory effects are often expressed as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound / Extract | Assay | Effect | Concentration | Reference |
| Carthamin yellow (CY) | CCK-8 | No cytotoxicity on Nucleus Pulposus (NP) cells | up to 200 µM | [13] |
| HSYA & AHSYB | In vitro | Inhibition of asthma-related inflammatory responses | Not specified | [11] |
| HSYA | In vivo | Neuroprotection via nitric oxide pathway modulation | Not specified | [2] |
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol details a common method for screening inhibitors of NOS activity by measuring nitric oxide production via the Griess method.
-
Cell Culture and Stimulation:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and culture until they reach appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compound (e.g., HSYA) for a specified time (e.g., 1 hour).
-
Induce inflammation and NO production by adding an inflammatory agent like LPS (lipopolysaccharide). Include a negative control (no LPS) and a positive control (LPS without inhibitor).
-
-
Sample Collection:
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant for analysis.
-
-
Griess Reaction:
-
The assay involves two steps: the reduction of any nitrate to nitrite, followed by the colorimetric measurement of total nitrite.
-
Mix the collected supernatant with Griess reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a purple azo dye.
-
-
Absorbance Measurement:
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-treated control.
-
Visualization: NOS Inhibition Assay Workflow
Visualization: Simplified NF-κB Inhibition Pathway
Anticancer and Cytotoxic Activity
Several studies have highlighted the potential of quinochalcone C-glycosides and safflower extracts as anticancer agents.[4][14][15][16] Their activity is often attributed to the ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[15][16]
Data Presentation: Cytotoxic Activity
The cytotoxic effects are quantified by determining the IC50 value, which represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound / Extract | Cell Line | Assay | IC50 Value | Reference |
| Safflower Aqueous Extract (Manjira var.) | MCF-7 (Breast Cancer) | MTT | 34.17 µg/mL | [14] |
| Safflower Aqueous Extract (SSf-658 var.) | MCF-7 (Breast Cancer) | MTT | 36.96 µg/mL | [14] |
| Safflower Methanol Extract (pbns-12 var.) | MCF-7 (Breast Cancer) | MTT | 47.40 µg/mL | [14] |
| Safflower Ethanol Extract | T47D (Breast Cancer) | CCK-8 | 479 µg/mL | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include untreated cells as a control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent (typically 0.5 mg/mL) to each well.
-
Incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium.
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against compound concentration to determine the IC50 value.
-
Visualization: MTT Assay Workflow
Other Notable Biological Activities
Beyond the core activities detailed above, quinochalcone C-glycosides have been investigated for a range of other important pharmacological effects.
-
Neuroprotective Effects: HSYA has been shown to protect neurons from oxidative stress and injury.[1][17] It can cross the blood-brain barrier, reduce infarct volume in models of ischemia, and modulate the nitric oxide pathway to confer neuroprotection.[2] Safflopentside B, a rearranged derivative, showed strong inhibitory activity against neuronal damage at a concentration of 10 µM.[18]
-
Cardioprotective Effects: These compounds are widely used in traditional medicine for treating cardiovascular and cerebrovascular diseases.[6][11][19] HSYA has been developed as an intravenous injection for this purpose.[6] The protective mechanisms are linked to their antioxidant, anti-inflammatory, and anticoagulant properties.[5]
-
Hepatoprotective Effects: Studies indicate that HSYA can mitigate liver inflammation and oxidative stress, showing therapeutic potential in conditions like nonalcoholic fatty liver disease (NAFLD).[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two New Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism Repositioning Based on Integrative Pharmacology: Anti-Inflammatory Effect of Safflower in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Carthamin yellow inhibits matrix degradation and inflammation induced by LPS in the intervertebral disc via suppression of MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. Safflower (Carthamus tinctorius Linn.) Inhibits Cell Proliferation and Induces Apoptotic in Breast Cancer Cell Lines T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-proliferative, pro-apoptotic, and chemosensitizing effects of carthamus tinctorius (safflower) extract on breast cancer cell line - WCRJ [wcrj.net]
- 17. researchgate.net [researchgate.net]
- 18. Highly oxidized rearranged derivatives of quinochalcone C-glycosides from Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
Anhydrosafflor Yellow B: A Deep Dive into its Neuroprotective Potential in Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (ASYB) is a water-soluble chalcone glycoside compound extracted from the safflower (Carthamus tinctorius L.).[1][2][3] While its close relative, hydroxysafflor yellow A (HSYA), has been more extensively studied, emerging research highlights ASYB as a significant bioactive component with potent neuroprotective properties against cerebral ischemia/reperfusion (I/R) injury.[1][4][5] This technical guide provides a comprehensive overview of the current research on ASYB, focusing on its mechanisms of action, experimental validation, and future directions for its development as a potential therapeutic agent for stroke.
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events including oxidative stress, inflammation, and apoptosis, leading to neuronal death and long-term disability.[1][5] Reperfusion, while necessary to salvage ischemic tissue, can paradoxically exacerbate this damage.[1][5] ASYB has demonstrated the ability to mitigate these pathological processes in both in vitro and in vivo models of cerebral ischemia.
Mechanisms of Action
ASYB exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating oxidative stress, inflammation, and apoptosis. The core of its mechanism appears to be linked to the activation of the Sirtuin 1 (SIRT1) signaling pathway and the modulation of inflammatory cascades.
Anti-Oxidative and Anti-Apoptotic Effects via the SIRT1 Signaling Pathway
SIRT1 is a crucial regulator of cellular stress resistance and survival.[1][6] In the context of cerebral ischemia, ASYB has been shown to upregulate the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][4] This activation leads to a reduction in oxidative stress and inhibits apoptosis.
The proposed signaling pathway is as follows:
References
- 1. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
Methodological & Application
Anhydrosafflor yellow B HPLC analysis method
Anhydrosafflor yellow B is a significant bioactive compound found in the safflower plant (Carthamus tinctorius L.) and is the subject of extensive research for its potential therapeutic properties.[1][2] Accurate and reliable quantification of this compound in various samples, including plant extracts and biological matrices, is crucial for quality control, pharmacokinetic studies, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity and resolution.[1]
Application Notes
This document provides a comprehensive HPLC method for the analysis of this compound. The method is suitable for the quantitative determination of this compound in safflower extracts. The protocol has been developed based on established and validated methods to ensure accuracy and reproducibility.
Principle of the Method:
The method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved by using a gradient elution with a mobile phase consisting of acetonitrile and an acidified aqueous solution. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, which has been identified as 403 nm.[1] Quantification is based on the peak area of this compound in the chromatogram, which is proportional to its concentration.
Experimental Protocols
Sample Preparation: Ultrasonic Extraction of Safflower
This protocol describes the extraction of this compound from safflower petals using ultrasonic-assisted extraction.
Materials and Reagents:
-
Dried safflower petals
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 1.0 g of powdered safflower petals and place it in a conical flask.
-
Add 20 mL of 70% methanol-water solution to the flask.
-
Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 60°C).
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis of this compound
This protocol details the instrumental parameters for the HPLC analysis.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | A time-programmed gradient may be necessary for optimal separation. A typical gradient could be: 0-5 min, 10-20% B; 5-20 min, 20-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 403 nm[1] |
| Injection Volume | 10 µL |
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
These working standards will be used to construct a calibration curve.
Data Presentation
Method Validation Summary
The following table summarizes typical method validation parameters for the HPLC analysis of this compound. The data presented is a synthesis from established methods.[4]
| Parameter | Result |
| Linearity (Concentration Range) | 25 - 10,000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | |
| Intra-day | < 6.5%[4] |
| Inter-day | < 6.5%[4] |
| Accuracy (Relative Error) | Within ±9.4%[4] |
| Recovery | > 70.9%[4] |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, typically in the low to mid ng/mL range. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a UFLC-MS/MS method for the determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Anhydrosafflor Yellow B Extraction from Safflower
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Anhydrosafflor yellow B (ASYB), a prominent water-soluble quinochalcone C-glycoside from the petals of safflower (Carthamus tinctorius L.). ASYB is recognized for its significant antioxidative effects and potential therapeutic applications, including the inhibition of ADP-induced platelet aggregation.[1][2] The following protocols are designed to guide researchers in obtaining high-yield and high-purity ASYB for further study and development.
I. Overview of Extraction and Purification
The extraction of ASYB from safflower petals primarily involves solid-liquid extraction followed by purification steps to isolate the target compound from other pigments and impurities. The choice of extraction method can significantly impact the yield and purity of the final product. This guide details two effective methods: Water Immersion Extraction and Ultrasound-Assisted Extraction (UAE). Both methods are followed by a purification protocol using macroporous resin chromatography.
II. Quantitative Data Summary
The following tables summarize the key quantitative data from optimized extraction and purification protocols.
Table 1: Optimized Parameters for this compound Extraction
| Parameter | Water Immersion Extraction | Ultrasound-Assisted Extraction |
| Solvent | Water | Water |
| Liquid-to-Solid Ratio | 22:1 (mL/g)[3][4] | 16:1 (mL/g)[5][6] |
| Temperature | 75°C[3][4] | 66°C[5][6] |
| Extraction Time | 35 minutes[3][4] | 36 minutes[5][6] |
| Ultrasonic Power | N/A | 150 W[5][6] |
| Maximum ASYB Yield | 0.465%[3][4] | Not explicitly stated for ASYB alone, but optimized for both HSYA and ASYB. |
Table 2: Optimized Parameters for Macroporous Resin Purification
| Parameter | Value |
| Resin Type | HPD-300[3] |
| Adsorption pH | 2.8[3] |
| Adsorption Flow Rate | 1.9 mL/min[3] |
| Sample Concentration | 0.06 g/mL[3] |
| Desorption Eluent | 74% Ethanol[3] |
| Desorption Flow Rate | 1.6 mL/min[3] |
| Elution Volume | 4.4 Bed Volumes (BV)[3] |
| Purity of ASYB | Content reached 6.83% (a 2.91-fold increase)[3] |
III. Experimental Protocols
A. Protocol 1: Water Immersion Extraction
This protocol is based on the response surface methodology optimized for ASYB extraction.[3][4]
1. Materials and Equipment:
- Dried safflower petals
- Deionized water
- Heating magnetic stirrer or water bath
- Beaker or flask
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Rotary evaporator
2. Procedure:
- Weigh the dried safflower petals.
- Grind the petals to a fine powder to increase the surface area for extraction.
- In a beaker or flask, add the powdered safflower and deionized water in a liquid-to-solid ratio of 22:1 (mL/g).[3][4]
- Place the vessel in a water bath or on a heating magnetic stirrer and maintain the temperature at 75°C.[3][4]
- Continuously stir the mixture for 35 minutes.[3][4]
- After extraction, filter the mixture to separate the extract from the solid residue.
- Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
B. Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance the extraction efficiency and is optimized for the simultaneous extraction of Hydroxysafflor yellow A (HSYA) and ASYB.[5][6]
1. Materials and Equipment:
- Dried safflower petals
- Deionized water
- Ultrasonic bath or probe sonicator
- Beaker or flask
- Filtration apparatus
- Rotary evaporator
2. Procedure:
- Weigh and grind the dried safflower petals.
- In a beaker or flask, combine the powdered safflower with deionized water at a solvent-to-material ratio of 16:1 (mL/g).[5][6]
- Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Set the extraction temperature to 66°C and the ultrasonic power to 150 W.[5][6]
- Perform the ultrasonic-assisted extraction for 36 minutes.[5][6]
- After extraction, filter the mixture to separate the liquid extract.
- Concentrate the filtrate using a rotary evaporator to yield the crude extract.
C. Protocol 3: Purification by Macroporous Resin Chromatography
This protocol is designed for the purification of the crude ASYB extract obtained from either of the above methods.[3]
1. Materials and Equipment:
- Crude safflower extract
- HPD-300 macroporous resin[3]
- Chromatography column
- pH meter
- Peristaltic pump
- Ethanol
- Deionized water
- Hydrochloric acid or sodium hydroxide for pH adjustment
- Fraction collector
2. Procedure:
- Resin Pre-treatment: Pack the HPD-300 resin into a chromatography column and wash it sequentially with ethanol and deionized water until the effluent is neutral.
- Sample Preparation: Dissolve the crude extract in deionized water to a concentration of 0.06 g/mL and adjust the pH to 2.8 using hydrochloric acid.[3]
- Adsorption: Load the prepared sample onto the pre-treated resin column at a flow rate of 1.9 mL/min.[3]
- Washing: After loading, wash the column with deionized water to remove unbound impurities.
- Desorption (Elution): Elute the adsorbed ASYB from the resin using a 74% ethanol solution at a flow rate of 1.6 mL/min.[3]
- Fraction Collection: Collect the eluate in fractions. The total elution volume should be approximately 4.4 bed volumes.[3]
- Analysis: Analyze the collected fractions for ASYB content (e.g., using HPLC) and pool the fractions with high purity.
- Solvent Removal: Remove the ethanol from the pooled fractions using a rotary evaporator to obtain the purified ASYB.
IV. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from safflower.
Caption: Workflow for this compound Extraction and Purification.
V. Storage and Stability
Purified this compound should be stored under appropriate conditions to maintain its stability. For long-term storage (up to 6 months), it is recommended to store the compound at -80°C.[1][2] For shorter periods (up to 1 month), storage at -20°C is suitable.[1][2] The compound should be sealed and protected from moisture and light.[1] If a stock solution is prepared in water, it should be filtered through a 0.22 µm filter before use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Response surface optimization of the water immersion extraction and macroporous resin purification processes of this compound from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Anhydrosafflor Yellow B (ASYB) Cell Viability Assays
Introduction
Anhydrosafflor yellow B (ASYB) is a primary water-soluble pigment derived from the petals of the Safflower plant (Carthamus tinctorius)[1]. Traditionally used in Chinese medicine for its ability to activate blood circulation, safflower and its extracts are now being investigated for a range of pharmacological activities, including neuroprotective and cardioprotective effects[1][2]. Assessing the impact of ASYB on cell viability is a critical first step in understanding its therapeutic potential and mechanism of action. This document provides detailed protocols for two common colorimetric assays, the Cell Counting Kit-8 (CCK-8) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for evaluating the effects of ASYB on cell viability.
Principle of the Assays
Both CCK-8 and MTT assays are reliable methods for determining cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells[3][4].
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye. The assay is known for its high sensitivity, low cytotoxicity, and simple procedure as it does not require a solubilization step[5].
-
MTT Assay: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells[6][7]. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance is measured[7].
Data Presentation: Effects of ASYB on Cell Viability
The following table summarizes quantitative data from a study investigating the effect of ASYB on the viability of primary hippocampal neurons. In this study, a CCK-8 assay was employed to assess cell viability under both normal and oxygen-glucose deprivation/reperfusion (OGD/R) conditions, a model for cerebral ischemia/reperfusion injury[8][9].
| Cell Type | Assay | Condition | ASYB Concentration (µM) | Effect on Cell Viability | Reference |
| Primary Hippocampal Neurons | CCK-8 | Normal | 0 - 160 | No significant effect on cell viability up to 160 µM. Concentrations of 5-120 µM were selected for further experiments. | [8][9] |
| Primary Hippocampal Neurons | CCK-8 | OGD/R | 40, 60, 80 | Increased cell viability in a dose-dependent manner compared to the OGD/R group. | [8][9] |
Experimental Protocols
CCK-8 Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific cell type and experimental conditions.
Materials:
-
This compound (ASYB)
-
Cell Counting Kit-8 (CCK-8) reagent[10]
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm[11]
-
CO2 incubator[12]
Procedure:
-
Cell Seeding:
-
For adherent cells, seed a cell suspension (100 µL/well) into a 96-well plate at a density of 1,000 to 25,000 cells/well. The optimal cell number will vary depending on the cell type and should be determined empirically.
-
For suspension cells, a density of at least 2,500 cells/well is recommended.
-
Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO2) for 24 hours to allow for cell attachment and recovery[13].
-
-
ASYB Treatment:
-
Prepare a series of dilutions of ASYB in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the ASYB-containing medium to the respective wells. Include a vehicle control (medium without ASYB).
-
Incubate the plate for the desired treatment period (e.g., 6, 12, 24, or 48 hours)[14].
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution directly to each well. Be careful to avoid introducing bubbles, as they can interfere with the absorbance reading[11].
-
-
Incubation:
-
Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for the specific cell type and density.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
MTT Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific cell type and experimental conditions.
Materials:
-
This compound (ASYB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][7]
-
96-well cell culture plates[15]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 100 µL of SDS-HCl solution or acidified isopropanol)[6][15]
-
Microplate reader capable of measuring absorbance at 570 nm[15]
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the CCK-8 protocol (Step 1).
-
-
ASYB Treatment:
-
Follow the same procedure as described in the CCK-8 protocol (Step 2).
-
-
MTT Reagent Addition:
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C[15]. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium[7].
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[15].
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization[3][6].
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability using the same formula as in the CCK-8 protocol.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability using either the CCK-8 or MTT assay.
Caption: Workflow for ASYB Cell Viability Assays.
ASYB Signaling Pathway
Research suggests that this compound exerts its neuroprotective effects by modulating the SIRT1 signaling pathway. SIRT1 (Sirtuin 1) is a protein that plays a crucial role in cellular stress resistance and apoptosis[8][9][16].
Caption: ASYB's Proposed Anti-Apoptotic Pathway.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 9. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. apexbt.com [apexbt.com]
- 12. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. toolsbiotech.com [toolsbiotech.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AHSYB Study in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by the interruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The Middle Cerebral Artery Occlusion (MCAO) model is a widely utilized preclinical model that mimics the pathophysiology of human ischemic stroke, providing a valuable platform for the investigation of novel therapeutic agents. Anhydrosafflor Yellow B (AHSYB), a chemical compound, has demonstrated neuroprotective effects in the context of cerebral ischemia/reperfusion injury. These application notes provide a comprehensive overview of the MCAO model for studying the efficacy of AHSYB, including detailed experimental protocols, quantitative data summaries, and a depiction of the underlying signaling pathways.
MCAO Model Overview
The MCAO model involves the temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia in the territory supplied by this vessel. The intraluminal suture method is a commonly employed technique that does not require a craniectomy, thus minimizing surgical trauma and inflammation. This model allows for the investigation of the entire ischemic cascade, including excitotoxicity, oxidative stress, inflammation, and apoptosis. Reperfusion, achieved by withdrawing the occluding filament, mimics the clinical scenario of thrombolytic therapy.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period, followed by reperfusion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Isoflurane or other suitable anesthetic
-
Surgical instruments: Fine scissors, forceps, micro-vessel clips
-
Occluding filament: 4-0 monofilament nylon suture with a silicone-coated tip
-
Heating pad to maintain body temperature
-
Laser Doppler Flowmeter (for monitoring cerebral blood flow)
-
Sutures for wound closure
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C. Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation and Ligation: Carefully dissect the arteries from the surrounding tissue and vagus nerve. Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures. Place a micro-vessel clip on the ICA to temporarily block blood flow.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA stump. Insert the silicone-coated monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA. A significant drop in cerebral blood flow (CBF), as monitored by Laser Doppler Flowmetry, confirms successful occlusion.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 90 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion. A restoration of CBF confirms successful reperfusion.
-
Wound Closure: Remove the micro-vessel clip from the ICA. Ligate the ECA stump. Close the cervical incision with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Provide easy access to food and water.
Neurological Deficit Scoring
Neurological function is assessed at various time points post-MCAO using a standardized scoring system. A common method is the 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking with a depressed level of consciousness.
Infarct Volume Assessment
Infarct volume is a key measure of ischemic damage. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method for this assessment.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin solution (10%)
Procedure:
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal and perfuse the brain with cold saline.
-
Carefully remove the brain and place it in a brain matrix slicer.
-
Cut the brain into 2 mm coronal sections.
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and use image analysis software to quantify the infarct area in each slice.
-
Calculate the total infarct volume by integrating the infarct areas of all slices. To correct for edema, the infarct volume can be calculated indirectly: Corrected infarct volume = (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of this compound (AHSYB) in a rat model of transient middle cerebral artery occlusion/reperfusion (MCAO/R).[1]
Table 1: Effect of AHSYB on Neurological Deficit Score and Infarct Volume [1]
| Group | Neurological Deficit Score (24h post-MCAO) | Infarct Volume (%) |
| Sham | 0.00 ± 0.00 | 0.00 ± 0.00 |
| MCAO/R | 3.50 ± 0.55 | 25.34 ± 3.12 |
| AHSYB (5 mg/kg) | 2.17 ± 0.41 | 15.28 ± 2.59 |
| AHSYB (10 mg/kg) | 1.50 ± 0.55 | 10.16 ± 2.07 |
| Nimodipine (Positive Control) | 1.67 ± 0.52 | 11.23 ± 2.18 |
*Data are presented as mean ± SD. *p < 0.01 vs. MCAO/R group.
Table 2: Effect of AHSYB on Apoptosis-Related Protein Expression [1]
| Group | Bax/GAPDH Ratio | Bcl-2/GAPDH Ratio |
| Sham | 0.21 ± 0.04 | 1.52 ± 0.21 |
| MCAO/R | 1.25 ± 0.18 | 0.35 ± 0.08 |
| AHSYB (10 mg/kg) | 0.53 ± 0.11 | 1.08 ± 0.15 |
*Data are presented as mean ± SD. *p < 0.01 vs. MCAO/R group.
Table 3: Effect of AHSYB on SIRT1 Signaling Pathway Protein Expression [1]
| Group | SIRT1/GAPDH Ratio | FOXO1/GAPDH Ratio | PGC1α/GAPDH Ratio |
| Sham | 1.48 ± 0.19 | 1.35 ± 0.17 | 1.62 ± 0.22 |
| MCAO/R | 0.42 ± 0.09 | 0.38 ± 0.07 | 0.45 ± 0.09 |
| AHSYB (10 mg/kg) | 1.15 ± 0.15 | 1.02 ± 0.13 | 1.23 ± 0.16** |
*Data are presented as mean ± SD. *p < 0.01 vs. MCAO/R group.
Signaling Pathways and Experimental Workflows
AHSYB Neuroprotective Signaling Pathway
The neuroprotective effects of AHSYB in ischemic stroke are, at least in part, mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, inflammation, and apoptosis.
Caption: AHSYB activates the SIRT1 signaling pathway to confer neuroprotection.
Experimental Workflow for AHSYB Study in MCAO Model
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of AHSYB in a preclinical MCAO stroke model.
Caption: Experimental workflow for AHSYB evaluation in the MCAO model.
Conclusion
The MCAO model provides a robust and clinically relevant platform for the preclinical evaluation of neuroprotective agents like AHSYB. The data presented herein demonstrates the potential of AHSYB to ameliorate ischemic brain injury by reducing infarct volume, improving neurological function, and modulating the SIRT1 signaling pathway to inhibit apoptosis and oxidative stress. These detailed protocols and application notes serve as a valuable resource for researchers investigating novel therapeutic strategies for ischemic stroke.
References
Anhydrosafflor Yellow B: In Vivo Antioxidant Activity Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone C-glycoside derived from the petals of the safflower (Carthamus tinctorius L.).[1][2] Emerging research has highlighted its significant antioxidant properties, positioning it as a promising candidate for therapeutic interventions in conditions associated with oxidative stress, such as cerebral ischemia/reperfusion injury.[3][4][5][6] This document provides detailed application notes and protocols for assessing the in vivo antioxidant activity of AHSYB, with a focus on its effects on key oxidative stress biomarkers and the underlying signaling pathways. While DPPH and FRAP assays are typically conducted in vitro, protocols for their ex vivo application on tissue homogenates are also included to provide a comprehensive antioxidant profile.
Mechanism of Action: SIRT1 Signaling Pathway
This compound exerts its antioxidant effects in part through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[3][4][5] SIRT1, a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance. Upon activation by AHSYB, SIRT1 can deacetylate and subsequently activate downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][5] This cascade leads to the upregulation of antioxidant enzymes and a reduction in reactive oxygen species (ROS), thereby mitigating oxidative damage.[3][4][5]
In Vivo Antioxidant Activity Data
The in vivo antioxidant effects of this compound have been demonstrated in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), which induces significant oxidative stress. Administration of AHSYB dose-dependently ameliorated these effects.
| Biomarker | MCAO/R Model (Control) | AHSYB Treatment (Low Dose) | AHSYB Treatment (Medium Dose) | AHSYB Treatment (High Dose) | Effect of AHSYB |
| Reactive Oxygen Species (ROS) | Markedly Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | Attenuates ROS production |
| Malondialdehyde (MDA) | Markedly Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | Reduces lipid peroxidation |
| Glutathione Peroxidase (GSH-Px) | Markedly Decreased | Dose-dependently Increased | Dose-dependently Increased | Dose-dependently Increased | Enhances antioxidant enzyme activity |
| Superoxide Dismutase (SOD) | Markedly Decreased | Dose-dependently Increased | Dose-dependently Increased | Dose-dependently Increased | Boosts antioxidant enzyme activity |
This table summarizes findings from studies where the expressions of ROS, MDA, GSH-Px, and SOD in rat serum were measured by ELISA following MCAO/R and treatment with AHSYB.[3][4]
Experimental Protocols
The following protocols provide a framework for assessing the in vivo and ex vivo antioxidant activity of this compound.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This model is used to induce cerebral ischemia and subsequent reperfusion, leading to a state of oxidative stress.
Workflow:
Protocol:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week with free access to food and water.
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane or chloral hydrate).
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a silicone-coated nylon suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia: Maintain the occlusion for a specified period (e.g., 2 hours).
-
Reperfusion: Gently withdraw the suture to allow blood reflow.
-
AHSYB Administration: Administer AHSYB at desired concentrations (and vehicle control) at the onset of reperfusion.
-
Sample Collection: After a defined reperfusion period (e.g., 24 hours), collect blood samples for serum and perfuse the brain for tissue collection.
Measurement of In Vivo Oxidative Stress Markers
a) Malondialdehyde (MDA) Assay (TBARS Method)
This assay measures lipid peroxidation.
-
Sample Preparation: Homogenize brain tissue or use serum samples. For tissue, prepare a 10% homogenate in 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: In a test tube, combine 0.2 mL of the sample, 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: Cool the tubes and add 1.0 mL of distilled water and 5.0 mL of n-butanol-pyridine mixture (15:1 v/v). Vortex thoroughly.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the organic layer at 532 nm. Calculate MDA concentration using an extinction coefficient of 1.56 x 10^5 M-1 cm-1.
b) Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD.
-
Sample Preparation: Use serum or the supernatant from centrifuged tissue homogenates.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 1 ml of 50 mM Sodium Carbonate, 0.4 ml of 25µM Nitroblue Tetrazolium (NBT), 0.2 ml of 0.1mM EDTA, and 0.5 ml of the sample supernatant.
-
Reaction Initiation: Start the reaction by adding 0.4 mL of 1 mM hydroxylamine hydrochloride.
-
Measurement: Monitor the change in absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the reduction of NBT by 50%.
c) Glutathione Peroxidase (GSH-Px) Activity Assay
This assay measures the activity of the antioxidant enzyme GSH-Px.
-
Sample Preparation: Use serum or the supernatant from centrifuged tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing phosphate buffer, glutathione (GSH), glutathione reductase, and the sample.
-
Reaction Initiation: Add NADPH and a substrate (e.g., hydrogen peroxide or cumene hydroperoxide) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed. Calculate GSH-Px activity based on the rate of NADPH oxidation.
Ex Vivo Antioxidant Capacity Assays (on Tissue Homogenates)
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Sample Preparation: Prepare a tissue homogenate (e.g., in methanol or phosphate buffer) and centrifuge to obtain a clear supernatant.
-
Reaction: Add 50 µL of the sample supernatant to 150 µL of a 0.1 mM DPPH solution in methanol in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 515 nm. A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition relative to a control without the sample.
b) Ferric Reducing Antioxidant Power (FRAP) Assay
-
FRAP Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
Reaction: In a 96-well plate, mix 180 µL of the FRAP reagent with 20 µL of the sample supernatant.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the sample. Create a standard curve using a known antioxidant like Trolox or ferrous sulfate.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SirT1 Regulation of Antioxidant Genes Is Dependent on the Formation of a FoxO3a/PGC-1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of the SIRT1 Pathway Following AHSYB Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and aging.[1][2] SIRT1 exerts its effects by deacetylating numerous protein targets, both histone and non-histone.[3][4] A key non-histone target of SIRT1 is the tumor suppressor protein p53.[3][5] Following cellular stress, such as DNA damage, p53 is acetylated, which enhances its stability and transcriptional activity, often leading to cell cycle arrest or apoptosis.[6][7][8] SIRT1 can deacetylate p53 at specific lysine residues (e.g., Lys382 in humans), which represses its activity and promotes cell survival.[5][6]
AHSYB is a novel, hypothetical small molecule designed to act as a potent activator of SIRT1. By enhancing SIRT1's deacetylase activity, AHSYB is expected to modulate the acetylation status of SIRT1's downstream targets. This application note provides a detailed protocol for using Western blot analysis to investigate the effects of AHSYB on the SIRT1 signaling pathway, specifically focusing on the deacetylation of p53.
Principle of the Assay
This protocol utilizes Western blotting to quantify the protein expression levels of SIRT1, total p53, and acetylated p53 in cell lysates following treatment with AHSYB. An increase in SIRT1 activity induced by AHSYB is expected to lead to a decrease in the levels of acetylated p53, while the total levels of SIRT1 and p53 may remain unchanged. This provides a robust method to verify the mechanism of action of AHSYB and similar SIRT1-activating compounds.
SIRT1 Signaling Pathway Modulation by AHSYB
Caption: Hypothesized activation of SIRT1 by AHSYB, leading to the deacetylation of p53.
Data Presentation: Expected Outcomes
The following table represents hypothetical quantitative data from a Western blot experiment where cells were treated with increasing concentrations of AHSYB for 24 hours. Protein band intensities were quantified and normalized to a loading control (β-actin).
| Treatment Group | SIRT1 Expression (Relative to Control) | Total p53 Expression (Relative to Control) | Acetylated-p53 (Lys382) (Relative to Control) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.15 |
| AHSYB (1 µM) | 1.05 ± 0.09 | 0.98 ± 0.10 | 0.72 ± 0.09 |
| AHSYB (5 µM) | 1.02 ± 0.11 | 1.01 ± 0.13 | 0.45 ± 0.07 |
| AHSYB (10 µM) | 0.99 ± 0.07 | 0.97 ± 0.09 | 0.21 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and AHSYB Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., HeLa, HCT116, or U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture : Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
AHSYB Preparation : Prepare a stock solution of AHSYB in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment : Remove the existing medium from the cells, wash once with PBS, and add the medium containing the different concentrations of AHSYB or vehicle control.
-
Incubation : Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis : After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Buffer Addition : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scraping : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation : Based on the protein quantification, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE : Load 20-40 µg of total protein per lane onto a 4-12% SDS-polyacrylamide gel.[10] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
-
Blocking : After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Final Washes : Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Detection : Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's protocol.[9]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control signal for each lane.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis from cell sample to final data.
(Optional) Immunoprecipitation for Acetylated-p53
For more sensitive detection of changes in p53 acetylation, immunoprecipitation (IP) can be performed prior to Western blotting.
-
Pre-clearing : Pre-clear 500 µg of total protein lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation : Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an anti-p53 antibody (e.g., DO-1) and incubate overnight at 4°C with gentle rotation to form immune complexes.[12]
-
Bead Incubation : Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing : Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 10 minutes.
-
Western Blot : Analyze the eluted samples by Western blot using an anti-acetyl-lysine antibody or a site-specific anti-acetyl-p53 antibody.[13]
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the hypothetical SIRT1 activator, AHSYB, on its downstream target p53. By quantifying the dose-dependent decrease in acetylated-p53 levels, researchers can effectively validate the compound's mechanism of action and advance its development as a potential therapeutic agent.
References
- 1. SIRT1 Polyclonal Antibody (PA5-17232) [thermofisher.com]
- 2. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SirT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Acetyl-p53 (Lys382) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 11. SirT1 (D1D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Determination of acetylated p53 levels [bio-protocol.org]
- 13. Acetylation Is Indispensable for p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydrosafflor Yellow B in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and known signaling pathways associated with Anhydrosafflor yellow B (AHSYB) in preclinical animal research. The information is compiled from various studies to assist in the design and execution of new experiments.
Dosage and Administration of this compound
This compound, a primary active component of the safflower plant (Carthamus tinctorius L.), has been investigated for its therapeutic potential in various animal models, most notably for its neuroprotective effects in cerebral ischemia.[1] The dosage and administration routes are critical parameters for achieving desired pharmacological effects.
Quantitative Data Summary
The following tables summarize the reported dosages of AHSYB in animal studies. The majority of research has been conducted in rat models of cerebral ischemia.
Table 1: this compound Dosage in Rat Models of Cerebral Ischemia
| Animal Model | Strain | Route of Administration | Dosage Range (mg/kg) | Treatment Duration | Key Findings | Reference(s) |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley | Sublingual Vein | 1.75, 3.5, 7 | Single dose post-MCAO | Dose-dependent reduction in neurological deficit, infarct volume, and inflammation. The 7 mg/kg dose showed the most significant effects. | [1] |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Sprague-Dawley | Tail Vein (i.v.) | 2, 4, 8 | Once daily for 3 days post-MCAO/R | Dose-dependent improvement in neurological function, reduction in infarct volume, and attenuation of oxidative stress and apoptosis. The 8 mg/kg dose was most effective. | [2][3] |
Table 2: Related Compound (Hydroxysafflor Yellow A) Dosage in Other Animal Models
While data for AHSYB in models other than cerebral ischemia is limited, studies on the structurally similar and more extensively researched compound, Hydroxysafflor Yellow A (HSYA), can provide valuable insights for exploratory studies.
| Animal Model | Strain | Compound | Route of Administration | Dosage Range (mg/kg) | Treatment Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acute Kidney Injury (Ischemia/Reperfusion) | Sprague-Dawley Rat | HSYA | Intravenous | 92 | Single dose 0.5h prior to I/R | Reduced serum creatinine and blood urea nitrogen, attenuated renal cell apoptosis and inflammation. |[4] | | Nonalcoholic Fatty Liver Disease | ICR Mouse | HSYA | Oral | 60, 120 | Daily for the experimental period | Alleviated liver damage and oxidative stress. |[5] | | Alcohol-Induced Liver Injury | C57BL/6J Mouse | HSYA | Not Specified | Not Specified | Not Specified | Ameliorated liver tissue damage and reduced markers of liver injury. |[6] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in AHSYB research. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Preparation and Administration of this compound Solution
Objective: To prepare AHSYB for in vivo administration.
Materials:
-
This compound (purity >98%)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Weigh the required amount of AHSYB powder based on the desired dosage and the number of animals to be treated.
-
Dissolve the AHSYB powder in sterile 0.9% saline to the desired stock concentration. One study prepared a stock solution of 14 mg/mL for cryopreservation, which was then thawed and diluted to the final working concentrations.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
For intravenous (tail vein) or sublingual vein administration, draw the appropriate volume of the AHSYB solution into a sterile syringe immediately before injection.
-
Administer the solution slowly and carefully to the restrained animal. The volume should be calculated based on the animal's body weight.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia in rats to model stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., 10% chloral hydrate at 350 mg/kg, i.p.)
-
Heating pad and rectal probe to maintain body temperature at 37°C
-
Surgical microscope
-
Sterile surgical instruments (scissors, forceps, microvascular clips)
-
4-0 nylon monofilament with a rounded tip (diameter of 0.24-0.28 mm)
-
Suture material
Protocol:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Make a small incision in the ECA.
-
Gently insert the nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating that the tip has reached the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
For a permanent MCAO model, the filament is left in place. For a reperfusion (MCAO/R) model, the filament is withdrawn after a specific occlusion period (e.g., 2 hours) to allow for blood reflow.
-
Close the neck incision with sutures.
-
Allow the animal to recover from anesthesia. Neurological deficit scoring should be performed to confirm successful occlusion.
Western Blot for NF-κB p65 in Rat Brain Tissue
Objective: To quantify the protein expression of NF-κB p65 in brain tissue lysates.
Materials:
-
Ischemic brain tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-NF-κB p65 (e.g., Cell Signaling Technology #3034, 1:1000 dilution) or Mouse Anti-Human/Mouse/Rat RelA/NF kappa B p65 Monoclonal Antibody (R&D Systems, #MAB5078, 2 µg/mL).[7]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000 - 1:20,000 dilution)
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer for 5-10 minutes.
-
Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the results.
Real-Time PCR (RT-PCR) for TLR4 in Rat Brain Tissue
Objective: To quantify the mRNA expression of Toll-like receptor 4 (TLR4) in brain tissue.
Materials:
-
Ischemic brain tissue
-
TRIzol reagent or other RNA extraction kit
-
RNase-free water
-
Reverse transcriptase kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for rat TLR4 and a reference gene (e.g., β-actin or GAPDH).
-
Example Rat TLR4 primers: Forward 5'-AGCTTTGGTCAGTTGGCTCT-3', Reverse 5'-CAGGATGACACCATTGAAGC-3'.[2]
-
Protocol:
-
Homogenize the brain tissue in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Assess the purity and concentration of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for TLR4 and the reference gene.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of TLR4 mRNA, normalized to the reference gene.
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of hydroxysafflor yellow A against acute kidney injury via the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor yellow A ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
Application of Anhydrosafflor Yellow B (AHSYB) in Oxygen-Glucose Deprivation Models
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor Yellow B (AHSYB) is a water-soluble chalcone compound extracted from the florets of Carthamus tinctorius L. It has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury. This document provides detailed application notes and experimental protocols for utilizing AHSYB in in-vitro oxygen-glucose deprivation (OGD) models, a widely used method to simulate ischemic conditions in a laboratory setting. The primary mechanism of AHSYB's neuroprotective action involves the activation of the Sirtuin 1 (SIRT1) signaling pathway, leading to the attenuation of oxidative stress and apoptosis.
Mechanism of Action
AHSYB exerts its neuroprotective effects by modulating the SIRT1 signaling pathway. In the context of OGD-induced neuronal injury, AHSYB upregulates the expression of SIRT1. SIRT1, a NAD-dependent deacetylase, subsequently activates downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This cascade ultimately leads to a reduction in oxidative stress and inhibition of the apoptotic pathway, thereby promoting neuronal survival. The neuroprotective effects of AHSYB can be significantly diminished by the presence of a SIRT1 inhibitor, such as EX527, confirming the critical role of this pathway.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of AHSYB on primary hippocampal neurons subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R).
Table 1: Effect of AHSYB on Cell Viability and LDH Release in Primary Hippocampal Neurons after OGD/R
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | - | 100 | 100 |
| OGD/R | - | ~50 | ~200 |
| OGD/R + AHSYB | 40 | ~65 | ~160 |
| OGD/R + AHSYB | 60 | ~75 | ~140 |
| OGD/R + AHSYB | 80 | ~85 | ~120 |
Data are approximated from graphical representations in the source literature and are presented for comparative purposes.[1]
Table 2: Effect of AHSYB on Oxidative Stress Markers in Primary Hippocampal Neurons after OGD/R
| Treatment Group | Concentration (µM) | Relative ROS Level | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |
| Control | - | ~100 | ~2 | ~100 | ~40 |
| OGD/R | - | ~300 | ~6 | ~50 | ~20 |
| OGD/R + AHSYB | 40 | ~220 | ~4.5 | ~65 | ~28 |
| OGD/R + AHSYB | 60 | ~180 | ~3.5 | ~75 | ~32 |
| OGD/R + AHSYB | 80 | ~140 | ~2.5 | ~85 | ~36 |
Data are approximated from graphical representations in the source literature and are presented for comparative purposes.[1]
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic rats, a common cell source for OGD experiments.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
Neurobasal medium
-
GlutaMAX
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-L-lysine
-
Laminin
-
Dissection tools
Procedure:
-
Coat culture plates or coverslips with poly-L-lysine (10 µg/mL in borate buffer) overnight at 37°C.
-
Rinse plates three times with sterile water and allow to dry.
-
Euthanize the pregnant rat according to approved animal protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissect out the hippocampi from the embryonic brains.
-
Mince the hippocampal tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons onto the poly-L-lysine coated surfaces at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro.
Oxygen-Glucose Deprivation (OGD) Protocol
This protocol outlines the procedure for inducing ischemic-like conditions in cultured neurons.
Materials:
-
Primary hippocampal neuron cultures
-
Glucose-free Earle's Balanced Salt Solution (EBSS) or other suitable glucose-free medium
-
Hypoxia chamber (e.g., with a gas mixture of 95% N2, 5% CO2)
-
Normal culture medium
Procedure:
-
Prepare the glucose-free OGD medium and equilibrate it within the hypoxia chamber for at least 30 minutes to ensure deoxygenation.
-
Remove the normal culture medium from the neuronal cultures.
-
Wash the cells once with the pre-warmed, deoxygenated OGD medium.
-
Replace the wash with fresh, deoxygenated OGD medium.
-
Place the culture plates inside the hypoxia chamber.
-
Seal the chamber and incubate at 37°C for a predetermined duration (e.g., 2-4 hours).
-
For reoxygenation, remove the plates from the hypoxia chamber.
-
Aspirate the OGD medium and replace it with pre-warmed, normal culture medium (reoxygenation).
-
Return the plates to the standard cell culture incubator (37°C, 5% CO2) for the desired reoxygenation period (e.g., 24 hours).
AHSYB Treatment
Materials:
-
This compound (AHSYB) powder
-
Sterile DMSO or culture medium for dissolution
-
Neuronal cultures subjected to OGD
Procedure:
-
Prepare a stock solution of AHSYB in sterile DMSO or culture medium.
-
Further dilute the stock solution to the desired final concentrations (e.g., 40, 60, 80 µM) in the culture medium.[1]
-
AHSYB can be added to the culture medium at the beginning of the reoxygenation period.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.1%).
Cell Viability Assay (CCK-8)
This protocol measures cell viability based on the bioreduction of a tetrazolium salt.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates with treated neuronal cultures
-
Microplate reader
Procedure:
-
At the end of the reoxygenation period, add 10 µL of the CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Express the results as a percentage of the control group (cells not subjected to OGD/R).
Apoptosis Assay (TUNEL Staining)
This protocol detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Treated neuronal cultures on coverslips or in chamber slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or citrate buffer)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves: a. Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength (e.g., green for FITC-dUTP), while all nuclei will be stained by DAPI (blue).
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Western Blot for SIRT1, FOXO1, and PGC-1α
This protocol allows for the semi-quantitative analysis of protein expression levels.
Materials:
-
Treated neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SIRT1, FOXO1, PGC-1α, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Mandatory Visualization
Caption: AHSYB signaling pathway in OGD-induced neuronal injury.
Caption: Experimental workflow for AHSYB application in OGD models.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Anhydrosafflor yellow B solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Anhydrosafflor yellow B (AHSYB) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound (AHSYB) is a quinochalcone C-glycoside, a type of flavonoid, isolated from the safflower (Carthamus tinctorius)[1]. Its solubility is a critical factor in experimental settings to ensure accurate and reproducible results in biological assays. Poor solubility can lead to precipitation of the compound, resulting in inconsistent concentrations and unreliable experimental outcomes.
Q2: What are the known biological activities of this compound?
A2: AHSYB exhibits a range of pharmacological activities, including the inhibition of ADP-induced platelet aggregation and significant anti-oxidative effects[1][2]. It has also been shown to have protective effects against cytotoxicity in neuronal cells[1]. Notably, AHSYB is involved in the SIRT1 signaling pathway, which plays a role in attenuating oxidative stress and apoptosis[3][4].
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store AHSYB at -20°C[2]. For stock solutions, it is advisable to store them in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles[2].
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in aqueous solutions.
Solution:
This compound is generally considered water-soluble[3][4]. However, achieving higher concentrations or dissolving the compound in specific buffers can sometimes be challenging. Here are a few troubleshooting steps:
-
Gentle Heating and Sonication: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. This can help to break down any clumps and increase the rate of solubilization[2].
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Although specific data for AHSYB is limited, flavonoids are often more soluble in alkaline conditions. Cautiously adjusting the pH of your buffer might improve solubility.
-
Use of Co-solvents: For preparing stock solutions, consider using a small amount of an organic solvent like DMSO. A high-concentration stock in DMSO can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular systems.
Issue: My this compound precipitates out of solution during my experiment.
Solution:
Precipitation during an experiment can be due to several factors:
-
Exceeding Solubility Limit: You might be working at a concentration that is above the solubility limit of AHSYB in your specific experimental buffer and conditions (e.g., temperature). Try working at a lower concentration if your experimental design allows.
-
Buffer Incompatibility: Components of your buffer system could be interacting with AHSYB, leading to precipitation. If possible, try a different buffer system.
-
Temperature Changes: If your experiment involves temperature shifts, AHSYB might precipitate out as the temperature decreases. Ensure that the compound remains in solution at all experimental temperatures.
Quantitative Data on Solubility
The following table summarizes the known solubility of this compound and the related compound, Safflower Yellow, in common laboratory solvents.
| Compound | Solvent | Solubility | Source |
| This compound | Water | ≥ 50 mg/mL | MedchemExpress |
| This compound | DMSO | Soluble (specific concentration not stated) | AOBIOUS |
| Safflower Yellow | Water | 100 mg/mL | Selleck Chem |
| Safflower Yellow | DMSO | 100 mg/mL | Selleck Chem |
| Safflower Yellow | Ethanol | Insoluble | Selleck Chem |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of AHSYB, which can then be diluted for various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of AHSYB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin
This protocol provides a method to improve the aqueous solubility of AHSYB through complexation with β-cyclodextrin. This is particularly useful for experiments requiring higher concentrations of AHSYB in aqueous buffers with minimal use of organic solvents.
Materials:
-
This compound powder
-
β-cyclodextrin
-
Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
Procedure:
-
Prepare a solution of β-cyclodextrin in the desired aqueous buffer at a concentration several-fold higher than that of AHSYB (e.g., a 1:1 or 1:2 molar ratio of AHSYB to β-cyclodextrin is a good starting point)[5][6].
-
Slowly add the AHSYB powder to the β-cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex[5]. The flask should be covered to protect the solution from light.
-
After the incubation period, filter the solution through a 0.45 µm syringe filter to remove any undissolved AHSYB.
-
The resulting clear solution contains the AHSYB-cyclodextrin complex with enhanced aqueous solubility. The exact concentration of the solubilized AHSYB can be determined using UV-Vis spectrophotometry by creating a standard curve.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: The signaling pathway of this compound involving SIRT1 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ultrasonic Extraction of Anhydrosafflor Yellow B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ultrasonic-assisted extraction (UAE) of Anhydrosafflor yellow B from safflower.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the ultrasonic extraction of this compound?
A1: The primary factors affecting the efficiency of ultrasonic extraction for this compound are extraction temperature, extraction time, solvent-to-material ratio, and ultrasonic power.[1][2][3] The concentration of the extraction solvent, such as ethanol, also plays a significant role.[4][5]
Q2: What is the optimal temperature for extracting this compound?
A2: Based on response surface methodology (RSM) optimization, a temperature of approximately 66°C has been identified as optimal for maximizing the yield of this compound.[2][3] While yields may increase with temperature up to a certain point (e.g., 70°C), excessively high temperatures can lead to the degradation of the target compound and reduced extraction efficiency due to increased vapor pressure and decreased solvent viscosity.[2][6]
Q3: How long should the ultrasonic extraction be performed?
A3: An optimal extraction time of around 36 minutes has been reported for maximizing the yield of this compound.[2][3] Prolonging the extraction time beyond the optimum may not significantly increase the yield and could potentially lead to the degradation of the compound.[1][6]
Q4: What is the recommended solvent-to-material ratio?
A4: A solvent-to-material ratio of 16 mL/g is recommended for the efficient extraction of this compound.[2][3] A higher ratio can enhance the concentration gradient, facilitating the diffusion of the compound into the solvent.[2]
Q5: What ultrasonic power level should be used?
A5: An ultrasonic power of 150 W has been found to be optimal in studies optimizing for this compound extraction.[2][3] The power level should be sufficient to induce cavitation but not so high as to cause degradation of the target molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Sub-optimal extraction parameters. | - Systematically optimize each parameter (temperature, time, solvent ratio, power) using a single-factor experiment or response surface methodology (RSM). - Refer to the optimized conditions in the data tables below as a starting point.[2] |
| Inefficient cell wall disruption. | - Ensure the safflower material is finely powdered to increase the surface area for extraction. - Verify that the ultrasonic device is functioning correctly and providing adequate power. | |
| Degradation of this compound. | - Avoid excessively high temperatures (above 70°C) and prolonged extraction times.[2][6] - Consider the stability of the compound in the chosen solvent. | |
| Inconsistent Results | Non-homogenous sample material. | - Ensure the safflower powder is well-mixed before taking samples for extraction. |
| Fluctuations in experimental conditions. | - Precisely control the temperature of the ultrasonic bath. - Maintain a consistent solvent-to-material ratio and ultrasonic power for all experiments. | |
| Extract Degradation (Color Change) | Exposure to light or high temperatures post-extraction. | - Store the extract in a dark, cool place. - Minimize the time the extract is exposed to elevated temperatures. |
| Presence of oxidative enzymes. | - Consider blanching the plant material before extraction to deactivate enzymes. |
Data Presentation: Optimized Extraction Parameters
The following table summarizes the optimized conditions for the ultrasonic-assisted extraction of this compound and Hydroxysafflor yellow A (HSYA) from safflower, as determined by Response Surface Methodology (RSM).
| Parameter | Optimized Value | Reference |
| Temperature | 66 °C | [2][3] |
| Extraction Time | 36 min | [2][3] |
| Solvent-to-Material Ratio | 16 mL/g | [2][3] |
| Ultrasonic Power | 150 W | [2][3] |
Experimental Protocols
Protocol 1: Single-Factor Optimization of Ultrasonic Extraction
This protocol outlines the investigation of individual extraction parameters to determine their general effect on the yield of this compound.
1. Material Preparation:
- Dry the safflower material at an appropriate temperature (e.g., 60°C) to a constant weight.
- Grind the dried material into a fine powder and sieve to ensure uniform particle size.
2. Extraction Procedure (investigating one factor at a time):
- Temperature:
- Weigh a fixed amount of safflower powder (e.g., 1.0 g) into several extraction vessels.
- Add a fixed volume of solvent (e.g., 16 mL of 50% ethanol) to each vessel.
- Set the ultrasonic bath to different temperatures (e.g., 40, 50, 60, 70, 80°C) while keeping other parameters constant (e.g., 30 min extraction time, 120 W power).[2]
- Extraction Time:
- Use a fixed temperature (e.g., 60°C) and vary the extraction time (e.g., 20, 30, 40, 50, 60 min).[2]
- Solvent-to-Material Ratio:
- Use a fixed temperature and time, and vary the solvent-to-material ratio (e.g., 10, 12, 14, 16, 18 mL/g).[2]
- Ultrasonic Power:
- Use fixed temperature, time, and ratio, and vary the ultrasonic power (e.g., 40, 80, 120, 160, 200 W).[2]
3. Sample Analysis:
- After extraction, centrifuge the mixture and collect the supernatant.
- Filter the supernatant through a 0.45 µm filter.
- Analyze the concentration of this compound in the filtrate using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Response Surface Methodology (RSM) for Optimization
This protocol uses a Box-Behnken design (BBD) to optimize the extraction parameters simultaneously.
1. Experimental Design:
- Based on the results of the single-factor experiments, select three levels for each of the four key parameters: temperature, time, solvent-to-material ratio, and ultrasonic power.
- Use statistical software to generate the experimental runs based on a four-factor, three-level BBD.
2. Extraction and Analysis:
- Perform the extractions according to the experimental design generated in the previous step.
- Analyze the yield of this compound for each run using HPLC.
3. Model Fitting and Validation:
- Use the experimental data to fit a second-order polynomial model.
- Perform an analysis of variance (ANOVA) to determine the significance of the model and each parameter.
- Determine the optimal extraction conditions predicted by the model.
- Conduct a validation experiment under the predicted optimal conditions to verify the model's accuracy.[2]
Visualizations
Caption: Experimental workflow for optimizing ultrasonic extraction.
Caption: Key factor relationships in ultrasonic extraction.
References
- 1. Study on the Factors Affecting Ultrasonic Extraction of Flavonoids from Grapefruit Seed | Atlantis Press [atlantis-press.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. tandfonline.com [tandfonline.com]
- 6. atlantis-press.com [atlantis-press.com]
Anhydrosafflor yellow B degradation at high temperature and pH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Anhydrosafflor Yellow B (AHSYB). The information provided addresses common challenges encountered during experiments, particularly concerning its stability at high temperatures and pH.
Frequently Asked Questions (FAQs)
Q1: My AHSYB solution is losing its yellow color over time. What could be the cause?
A1: this compound, a quinochalcone C-glycoside, is susceptible to degradation under several conditions.[1] The loss of the characteristic yellow color is a primary indicator of its degradation. Key factors that accelerate this process include exposure to high temperatures, alkaline pH, and light.[1] It is recommended to store AHSYB solutions in a cool, dark place and to use buffers with a slightly acidic to neutral pH for short-term storage.
Q2: I am observing unexpected peaks in my HPLC analysis of an AHSYB sample. What are these?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Under stress conditions such as high temperature and alkaline pH, AHSYB can undergo hydrolysis and oxidation.[1] For the closely related compound Hydroxysafflor Yellow A (HSYA), degradation can lead to the formation of isomers and other byproducts.[1] To identify these unknown peaks, techniques such as HPLC-DAD-ESI-MSn can be employed to characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.[1]
Q3: What is the optimal pH for maintaining the stability of AHSYB in solution?
A3: While specific stability data for AHSYB across a wide pH range is limited, studies on the related compound HSYA and other safflower yellow pigments indicate that they are more stable in acidic conditions (pH 2-6) than in neutral or basic solutions.[2] HSYA is reported to be most unstable at pH 9.[1] Therefore, for experimental purposes where stability is critical, it is advisable to maintain the pH of your AHSYB solution in the acidic to neutral range.
Q4: How does temperature affect the stability of AHSYB?
A4: High temperatures significantly accelerate the degradation of AHSYB and related safflower yellow pigments.[1] Thermal degradation of these compounds has been observed to follow first-order kinetics at acidic pH.[2] It is recommended to avoid heating solutions of AHSYB for extended periods. For long-term storage, keeping the compound in a solid form at -20°C or -80°C is advisable.[3]
Q5: Are there any known degradation pathways for AHSYB?
A5: While a specific degradation pathway for AHSYB is not extensively detailed in the available literature, the degradation of the structurally similar HSYA has been proposed. Under high temperature and alkaline conditions (pH 8), HSYA can undergo condensation and oxidation, leading to the formation of various degradation products.[1] It is plausible that AHSYB follows a similar degradation pattern.
Troubleshooting Guides
Issue 1: Rapid degradation of AHSYB during an experiment.
-
Possible Cause: The experimental conditions involve high temperature or high pH.
-
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your solution. If it is in the alkaline range, consider adjusting it to a more acidic or neutral pH if the experimental protocol allows.
-
Control Temperature: If the experiment requires elevated temperatures, minimize the exposure time of AHSYB to these conditions. Consider if the experiment can be performed at a lower temperature.
-
Use of Protective Agents: For formulation studies, consider encapsulating AHSYB in systems like solid lipid nanoparticles (SLNs) to improve its stability.[1]
-
Issue 2: Inconsistent results in bioactivity assays with AHSYB.
-
Possible Cause: Degradation of AHSYB leading to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare AHSYB solutions immediately before use.
-
Storage of Stock Solutions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[3] If the stock is in a solvent, ensure the solvent does not promote degradation.
-
Quality Control: Use HPLC to check the purity of the AHSYB solution before each experiment to ensure its integrity.
-
Data on Degradation of Safflower Yellow Pigments
The following tables summarize available quantitative data on the degradation of Hydroxysafflor Yellow A (HSYA) and other safflower yellow pigments, which can serve as a proxy for understanding the stability of AHSYB.
Table 1: Thermal Degradation Kinetics of Safflower Yellow Pigments at Different pH Values [2]
| Pigment | pH | Temperature Range (°C) | Reaction Order |
| Hydroxysafflor Yellow A | 3.0 | 70-90 | First-Order |
| Hydroxysafflor Yellow A | 5.0 | 70-90 | First-Order |
| Safflor Yellow B | 3.0 | 70-90 | First-Order |
| Safflor Yellow B | 5.0 | 70-90 | First-Order |
| Precarthamin | 3.0 | 70-90 | First-Order |
| Precarthamin | 5.0 | 70-90 | First-Order |
Note: At neutral and alkaline conditions, the degradation did not follow simple first-order kinetics.[2]
Table 2: Activation Energies for Thermal Degradation of Safflower Yellow Pigments at pH 5.0 [2]
| Pigment | Activation Energy (kcal/mol) |
| Hydroxysafflor Yellow A | 17.0 |
| Safflor Yellow B | 15.4 |
| Precarthamin | 20.1 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of AHSYB under various conditions.
-
Preparation of AHSYB Stock Solution:
-
Accurately weigh a known amount of AHSYB powder.
-
Dissolve it in a suitable solvent (e.g., water, methanol, or a buffer of a specific pH) to a known concentration.
-
-
Stress Conditions:
-
Temperature Stress: Aliquot the stock solution into several vials. Incubate the vials at different temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals.
-
pH Stress: Adjust the pH of the AHSYB solution to various levels (e.g., pH 3, 5, 7, 9, 11) using appropriate buffers. Incubate at a constant temperature.
-
Light Stress: Expose the AHSYB solution to a light source (e.g., UV lamp or natural sunlight) for a defined period, while keeping a control sample in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each condition.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the remaining AHSYB and any major degradation products.
-
-
Data Analysis:
-
Plot the concentration of AHSYB as a function of time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.
-
Visualizations
Caption: Workflow for AHSYB Stability Assessment.
References
- 1. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Anhydrosafflor Yellow B (ASYB) Extraction from Safflower
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of Anhydrosafflor yellow B (ASYB) from safflower (Carthamus tinctorius L.).
Troubleshooting Guide: Low ASYB Yield
Low yields of ASYB can be attributed to several factors throughout the extraction and purification process. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.
Question 1: Are my extraction parameters optimal for ASYB?
Answer: Suboptimal extraction parameters are a primary cause of low ASYB yield. The efficiency of the extraction is highly dependent on the solvent system, temperature, time, and the ratio of solvent to raw material. Different extraction methods will also have varying optimal conditions.
For instance, studies have shown that for ultrasonic-assisted extraction, a temperature of around 66°C, an extraction time of 36 minutes, and a solvent-to-material ratio of 16 mL/g can yield optimal results for both Hydroxysafflor yellow A (HSYA) and ASYB.[1][2][3][4] Another study optimizing water immersion extraction found the best conditions to be a liquid-to-solid ratio of 22:1, an extraction temperature of 75°C, and an extraction time of 35 minutes, achieving an ASYB extraction yield of 0.465%.[5] It is crucial to ensure your protocol aligns with optimized parameters.
Question 2: Could the quality of my safflower material be the issue?
Answer: Yes, the quality and characteristics of the safflower petals can significantly impact the final yield of ASYB. The content of ASYB can vary depending on the safflower's geographical origin, cultivar, color, and harvest time.[6][7] Darker colored safflower petals (red > orange > yellow > white) tend to have a higher content of yellow pigments.[6] Additionally, the content of yellow pigments can change during the blooming period, initially increasing and then decreasing.[7][8] It is advisable to use high-quality, properly identified, and consistently sourced safflower material.
Question 3: Is it possible that the ASYB is degrading during my experiment?
Answer: ASYB, like other quinochalcone C-glycosides, is susceptible to degradation under certain conditions. Factors such as high temperature, alkaline pH, and exposure to light can accelerate the degradation of these compounds.[6][9] Prolonged exposure to high temperatures during extraction or solvent evaporation should be avoided. The stability of yellow pigments from safflower has been shown to decrease at neutral and alkaline pH conditions.[10] Therefore, maintaining a slightly acidic to neutral pH and protecting the samples from light throughout the process is recommended.
Question 4: Am I using the most effective purification method for ASYB?
Answer: The purification step is critical for obtaining a high-purity product and can also be a source of yield loss if not optimized. Common methods for purifying ASYB include macroporous resin chromatography, reverse-phase medium-pressure liquid chromatography (RP-MPLC), and high-speed counter-current chromatography (HSCCC).[3][5][11]
For macroporous resin purification, factors such as the type of resin, pH of the sample solution, adsorption flow rate, and the ethanol concentration for desorption are key parameters.[5] One study found optimal adsorption conditions to be a pH of 2.8 and an optimal desorption with 74% ethanol.[5] If you are experiencing significant losses during purification, it is essential to re-evaluate and optimize your purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for ASYB from safflower? A1: The yield of ASYB can vary significantly based on the extraction and purification methods used, as well as the quality of the raw safflower material. Research has reported extraction yields of ASYB to be around 0.28% to 0.465% under optimized conditions.[1][5] The content of ASYB in the final purified product can be significantly increased, for instance, by 2.91 times after macroporous resin purification.[5]
Q2: What is the difference between Hydroxysafflor yellow A (HSYA) and this compound (ASYB)? A2: HSYA and ASYB are the two major bioactive quinochalcone C-glycosides found in safflower.[12] They are both water-soluble yellow pigments.[11] Structurally, they are closely related, and they often co-exist in safflower extracts.[1] While HSYA has been more extensively studied, ASYB is also a major active component and has been shown to possess significant biological activities, including antioxidant and cardio-protective effects.[3][11][13]
Q3: What analytical method is best for quantifying ASYB? A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of ASYB.[1][2] A typical HPLC analysis uses a C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and resolution.[1] Detection is typically performed at a wavelength of 403 nm, which is the maximum absorption wavelength for these yellow pigments.[1][6][9]
Q4: Can I use the same extraction method for both HSYA and ASYB? A4: Yes, extraction methods are generally optimized to extract both HSYA and ASYB simultaneously due to their similar chemical properties.[1][2][3] The optimization of parameters like temperature, time, and solvent ratio is often aimed at maximizing the combined yield of these two major yellow pigments.[1]
Data Presentation
Table 1: Comparison of Optimized Extraction Parameters for ASYB
| Extraction Method | Parameter | Optimal Value | Reported ASYB Yield | Reference |
| Water Immersion | Liquid-to-Solid Ratio | 22:1 | 0.465% | [5] |
| Extraction Temperature | 75 °C | [5] | ||
| Extraction Time | 35 min | [5] | ||
| Ultrasonic-Assisted | Solvent-to-Material Ratio | 16 mL/g | 0.28% (combined with HSYA) | [1] |
| Extraction Temperature | 66 °C | [1][2] | ||
| Extraction Time | 36 min | [1][2] | ||
| Ultrasonic Power | 150 W | [1][2] |
Table 2: Optimized Parameters for Macroporous Resin Purification of ASYB
| Parameter | Optimal Value | Reference |
| Resin Type | HPD-300 | [5] |
| Sample Solution pH | 2.8 | [5] |
| Adsorption Flow Rate | 1.9 mL/min | [5] |
| Desorption Eluent | 74% Ethanol | [5] |
| Desorption Flow Rate | 1.6 mL/min | [5] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of ASYB
This protocol is based on optimized conditions reported for the simultaneous extraction of HSYA and ASYB.[1][2]
1. Materials and Reagents:
- Dried safflower petals, powdered
- Deionized water
- HPLC-grade methanol and formic acid
- ASYB analytical standard
2. Equipment:
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator
- HPLC system with UV detector
- Analytical balance
- Volumetric flasks and pipettes
3. Extraction Procedure:
- Weigh 1.0 g of powdered safflower petals and place it in a suitable extraction vessel.
- Add 16 mL of deionized water (solvent-to-material ratio of 16 mL/g).
- Place the vessel in an ultrasonic bath set to 150 W and 66°C.
- Sonicate for 36 minutes.
- After extraction, centrifuge the mixture at a sufficient speed to pellet the solid material.
- Decant the supernatant (the extract).
- For exhaustive extraction, the residue can be re-extracted under the same conditions.
- Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
- Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
4. HPLC Analysis:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-12 min, 10-22% A; 12-20 min, 22-26% A; 20-30 min, 26-95% A.[1]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 403 nm
- Injection Volume: 10-20 µL
- Quantification: Prepare a calibration curve using the ASYB analytical standard. Calculate the concentration of ASYB in the extract based on the peak area.
Protocol 2: Purification of ASYB using Macroporous Resin
This protocol is based on an optimized method for the purification of ASYB from a crude extract.[5]
1. Materials and Reagents:
- Crude safflower extract containing ASYB
- HPD-300 macroporous resin (or equivalent)
- Hydrochloric acid and sodium hydroxide for pH adjustment
- Ethanol (95% and other concentrations for elution)
- Deionized water
2. Equipment:
- Glass chromatography column
- Peristaltic pump
- pH meter
- UV-Vis spectrophotometer or HPLC system for fraction analysis
3. Resin Preparation:
- Pre-soak the HPD-300 resin in ethanol for 24 hours to swell and remove any impurities.
- Wash the resin thoroughly with deionized water until the eluent is clear and neutral.
- Pack the resin into a glass chromatography column.
- Equilibrate the column by washing with deionized water.
4. Adsorption:
- Adjust the pH of the crude safflower extract to 2.8 using hydrochloric acid.
- Load the pH-adjusted extract onto the equilibrated column at a flow rate of 1.9 mL/min.
- After loading, wash the column with deionized water to remove unbound impurities.
5. Desorption:
- Elute the adsorbed ASYB from the resin using 74% ethanol at a flow rate of 1.6 mL/min.
- Collect the eluate in fractions.
- Monitor the fractions for the presence of ASYB using a UV-Vis spectrophotometer at 403 nm or by HPLC analysis.
- Pool the fractions containing high-purity ASYB.
- Concentrate the pooled fractions under reduced pressure to remove the ethanol. The resulting product can be freeze-dried to obtain a purified ASYB powder.
Visualizations
Caption: General experimental workflow for the extraction and purification of ASYB from safflower.
Caption: Troubleshooting flowchart for addressing low yields of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Response surface optimization of the water immersion extraction and macroporous resin purification processes of this compound from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. maxapress.com [maxapress.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing Anhydrosafflor yellow B precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (ASYB) in cell culture. Our goal is to help you prevent precipitation and ensure the stability and efficacy of ASYB in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASYB) and what are its key properties?
This compound (ASYB) is a water-soluble quinochalcone C-glycoside isolated from the florets of Carthamus tinctorius L., commonly known as safflower.[1] It is recognized for its significant anti-oxidative and neuroprotective effects.[2] Structurally similar to Hydroxysafflor yellow A (HSYA), ASYB is also involved in the activation of the SIRT1 signaling pathway.[3] Like other quinochalcone C-glycosides, ASYB can be unstable under certain conditions.[4][5]
Q2: I'm observing a precipitate in my cell culture medium after adding ASYB. What could be the cause?
Precipitation of ASYB in cell culture medium can be triggered by several factors:
-
Physicochemical Instability of ASYB: ASYB, like its analogue HSYA, may be sensitive to the pH of the culture medium. HSYA is known to be unstable in alkaline conditions, with maximum instability observed at pH 9.[6][7] Standard cell culture media are typically buffered between pH 7.2 and 7.4, but metabolic activity of cells can cause pH shifts.
-
Solvent Shock: ASYB is often dissolved in a stock solution using a non-aqueous solvent like DMSO. When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.[8]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of ASYB. Moving the compound from cold storage to a 37°C incubator can lead to precipitation.[8][9] Repeated freeze-thaw cycles of the stock solution should also be avoided as they can promote precipitation.[10]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. It is possible that ASYB interacts with certain components, such as divalent cations (e.g., Ca²⁺, Mg²⁺), leading to the formation of insoluble complexes.[10]
Q3: How can I distinguish between ASYB precipitation and microbial contamination?
It is crucial to differentiate between compound precipitation and contamination. Here’s how:
| Observation | This compound Precipitation | Microbial Contamination |
| Appearance | Fine, crystalline, or amorphous particles; may appear as a film on the surface. | General turbidity, sometimes with visible motile organisms under a microscope. |
| pH Change | Unlikely to cause a significant or rapid change in the medium's pH indicator (phenol red). | Often causes a rapid change in pH (medium turns yellow due to acidic byproducts or purple due to basic byproducts). |
| Microscopic Examination | Non-motile, often crystalline structures. | Motile bacteria or budding yeast cells are visible at high magnification. |
Troubleshooting Guide
If you are experiencing ASYB precipitation, follow these steps to identify and resolve the issue.
Step 1: Identify the Cause of Precipitation
Use the following table to pinpoint the potential cause of precipitation in your experiment.
| Symptom | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding ASYB stock to the medium. | Solvent Shock: The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high, or the addition is too rapid. | See Protocol 1: Preparation of ASYB Working Solutions. |
| Precipitate appears after incubation at 37°C. | Temperature-Dependent Solubility or Compound Instability: ASYB may be less soluble or unstable at 37°C over time. | Pre-warm the medium to 37°C before adding ASYB. Conduct a time-course stability test. |
| Precipitation is observed in some batches of media but not others. | Media Component Interaction: Variations in media lots or supplements could be a factor. | Test ASYB solubility in a simple buffer (e.g., PBS) to see if media components are the issue. Consider using a different batch of medium or serum. |
| The pH of the culture medium has shifted significantly. | pH-Dependent Instability: Cellular metabolism may have altered the pH to a range where ASYB is less stable. | Use a medium with a stronger buffering capacity (e.g., supplemented with HEPES) and ensure proper CO₂ levels in the incubator. |
Step 2: Implement Solutions
Based on the identified cause, implement the following solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions of your stock in 100% DMSO to create intermediate stocks.
-
Add the final, small volume of the DMSO stock to your pre-warmed culture medium dropwise while gently vortexing to ensure rapid dispersal.[8]
-
Keep the final DMSO concentration in the culture medium below 0.5% (ideally ≤ 0.1%) to minimize solvent-induced precipitation and cellular toxicity.
-
-
Determine the Kinetic Solubility:
-
Before conducting your main experiment, determine the maximum soluble concentration of ASYB in your specific cell culture system. This will help you to work within the soluble range of the compound. See Protocol 2 for a detailed method.
-
-
Control Environmental Factors:
-
Temperature: Always pre-warm your cell culture medium to 37°C before adding the ASYB solution. Avoid repeated freeze-thaw cycles of your stock solutions.[10]
-
pH: Monitor the pH of your culture medium. If you observe significant changes, consider using a medium buffered with HEPES in addition to the standard bicarbonate buffering system. Ensure your incubator's CO₂ levels are stable.[11]
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions of ASYB for cell treatment while maintaining a constant final DMSO concentration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Method:
-
Prepare a 100 mM Stock Solution: Dissolve a calculated amount of ASYB powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 100 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions in DMSO: To achieve a range of final concentrations in your cell culture with a consistent final DMSO concentration (e.g., 0.1%), prepare intermediate dilutions from your primary stock in 100% DMSO.
-
Example: For a final concentration of 100 µM with a final DMSO concentration of 0.1%, you would need a 1000x intermediate stock of 100 mM. For a 50 µM final concentration, you would need a 50 mM intermediate stock.
-
-
Prepare Working Solution: Add 1 µL of the appropriate intermediate DMSO stock to 1 mL of pre-warmed cell culture medium. Add the stock dropwise while gently mixing the medium.
-
Final Application: Add the freshly prepared working solution to your cells.
Protocol 2: 96-Well Plate-Based Kinetic Solubility Assay
This assay helps determine the maximum concentration at which ASYB remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (the same type and batch as in your experiment)
-
Clear-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (e.g., at 600-700 nm)
Method:
-
Prepare ASYB Dilutions in DMSO: In a 96-well plate (the "DMSO plate"), prepare a 2x serial dilution of ASYB in 100% DMSO. Start with a high concentration (e.g., 20 mM) and perform several dilutions.
-
Prepare the Assay Plate: In a new clear-bottom 96-well plate (the "assay plate"), add 198 µL of your cell culture medium to each well.
-
Add ASYB Dilutions to the Assay Plate: Using a multichannel pipette, transfer 2 µL of each ASYB dilution from the DMSO plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the assay plate under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment (or a relevant time point, e.g., 2, 4, 24 hours).
-
Measure Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, particles).
-
Instrumental Analysis: Measure the absorbance or light scattering of each well at a wavelength where ASYB does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering compared to the negative control indicates precipitation.[8]
-
-
Determine Kinetic Solubility: The highest concentration of ASYB that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these conditions.
Signaling Pathways and Experimental Workflows
This compound and the SIRT1 Signaling Pathway
This compound has been shown to exert its neuroprotective and anti-oxidative effects through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[2][3] Activation of SIRT1 leads to the deacetylation of downstream targets such as FOXO1 and PGC-1α, which in turn regulate the expression of genes involved in cellular stress resistance and apoptosis.
Caption: ASYB activates the SIRT1 signaling pathway.
Experimental Workflow for Investigating ASYB Precipitation
The following workflow provides a systematic approach to troubleshooting and preventing ASYB precipitation in cell culture experiments.
Caption: Workflow for troubleshooting ASYB precipitation.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Anhydrosafflor Yellow B Quantification by HPLC: A Technical Support Center
For researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (AYB), achieving accurate and reproducible quantification via High-Performance Liquid Chromatography (HPLC) is crucial. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the analysis of this important bioactive compound from Carthamus tinctorius L.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for this compound analysis?
A1: A common approach for the analysis of this compound and its related compound, hydroxysafflor yellow A (HSYA), is reversed-phase HPLC.[1] A typical mobile phase consists of a gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid or 0.5% acetic acid).[1] Detection is commonly performed at a wavelength of 403 nm, where AYB exhibits strong UV absorption.[1]
Q2: What is the elution order of this compound and Hydroxysafflor yellow A (HSYA) in reversed-phase HPLC?
A2: In reversed-phase HPLC, less polar compounds elute later. This compound is less polar than HSYA, and therefore, HSYA will have a shorter retention time than AYB.[1]
Q3: What are the main challenges in the HPLC quantification of this compound?
A3: The primary challenges include:
-
Peak Tailing: Due to its chemical structure, AYB can exhibit peak tailing, which affects peak integration and quantification.
-
Co-elution with Interfering Compounds: Safflower extracts are complex matrices containing numerous flavonoids and other compounds that can co-elute with AYB, leading to inaccurate results.[2][3]
-
Instability of this compound: AYB can be susceptible to degradation under certain conditions, which can impact the accuracy of quantification.
-
Matrix Effects: The presence of other components in the sample can enhance or suppress the detector response for AYB, a phenomenon known as the matrix effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptom: The AYB peak is asymmetrical, with a tail extending from the back of the peak.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanol Groups | This compound is a quinochalcone C-glycoside with multiple hydroxyl groups. These polar groups can interact with free silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing. Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups, thereby reducing these secondary interactions.[1] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion, including tailing. Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was likely the issue. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of AYB and the stationary phase. Solution: Optimize the pH of the mobile phase. For compounds with acidic protons like the hydroxyl groups on AYB, a lower pH (e.g., 2.5-3.5) is generally recommended to maintain them in a non-ionized state. |
| Column Degradation | Over time, the performance of an HPLC column can degrade, leading to poor peak shapes. Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type. |
Workflow for Troubleshooting Peak Tailing:
Troubleshooting workflow for AYB peak tailing.
Issue 2: Co-elution with Interfering Compounds
Symptom: The AYB peak is not well-resolved from adjacent peaks, or the peak purity analysis fails.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Complex Sample Matrix | Carthamus tinctorius extracts contain a wide variety of flavonoids, including hydroxysafflor yellow A (HSYA), safflor yellow B, and various 6-hydroxykaempferol glycosides, which may have similar retention characteristics to AYB.[2][3] Solution 1: Optimize Gradient Elution. Adjust the gradient profile (slope and duration) to improve the separation between AYB and closely eluting compounds. Solution 2: Change Stationary Phase. Consider using a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) that may offer different interaction mechanisms and better resolution. Solution 3: Sample Preparation. Employ solid-phase extraction (SPE) to clean up the sample and remove interfering compounds before HPLC analysis. |
| Inadequate Method Specificity | The chosen HPLC method may not be specific enough for the complex matrix of the safflower extract. Solution: Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to ensure that the method can separate AYB from its potential degradation products and other matrix components. |
Commonly Found Flavonoids in Carthamus tinctorius Extracts:
| Compound | Chemical Class |
| Hydroxysafflor yellow A (HSYA) | Quinochalcone C-glycoside |
| Safflor yellow B (SYB) | Quinochalcone C-glycoside |
| 6-hydroxykaempferol-3,6-di-O-glucoside | Flavonol glycoside |
| 6-hydroxykaempferol-3-O-rutinoside-6-O-glucoside | Flavonol glycoside |
| 6-hydroxykaempferol-3-O-glucoside | Flavonol glycoside |
| Luteolin and its glycosides | Flavone |
| Quercetin and its glycosides | Flavonol |
Issue 3: Instability of this compound
Symptom: The peak area of AYB decreases over time in prepared samples or standards, leading to poor reproducibility.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation in Solution | AYB, like other quinochalcone C-glycosides, can be unstable in solution, especially when exposed to light, high temperatures, or non-optimal pH conditions. Solution 1: Sample Storage. Store standard and sample solutions in a cool, dark place (e.g., refrigerated in amber vials) and analyze them as soon as possible after preparation. For longer-term storage, freezing at -20°C or -80°C is recommended. Solution 2: pH of the Sample Solvent. Dissolve and dilute samples in a solvent that matches the initial mobile phase conditions to ensure stability. |
| On-column Degradation | The conditions within the HPLC system (e.g., mobile phase composition, temperature) could potentially cause degradation of AYB during the analysis. Solution: Perform a forced degradation study to understand the stability of AYB under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a stability-indicating method and identifying optimal analytical conditions. |
Forced Degradation Experimental Protocol:
A forced degradation study is essential for developing a stability-indicating method. Below is a general protocol.
Forced degradation study workflow for AYB.
Detailed Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Analysis: Analyze all the stressed samples, along with a non-stressed control, using the developed HPLC method with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.
Issue 4: Matrix Effects
Symptom: Inconsistent recovery of AYB when analyzing different sample lots or when comparing results from standards in solvent versus standards in a sample matrix.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components can affect the ionization efficiency of AYB in the mass spectrometer source, leading to inaccurate quantification in LC-MS analysis. Solution 1: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that is free of AYB to compensate for the matrix effect. Solution 2: Standard Addition. Add known amounts of AYB standard to the sample extracts and determine the concentration by extrapolation. This method is accurate but can be time-consuming. Solution 3: Use of an Internal Standard. A stable isotope-labeled internal standard of AYB is the ideal choice to compensate for matrix effects. If unavailable, a structurally similar compound with similar chromatographic behavior can be used. Solution 4: Improve Sample Cleanup. More effective sample preparation techniques, such as solid-phase extraction (SPE), can remove a significant portion of the interfering matrix components. |
By systematically addressing these common challenges, researchers can develop robust and reliable HPLC methods for the accurate quantification of this compound in various sample matrices.
References
Anhydrosafflor yellow B storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of Anhydrosafflor Yellow B (AHSYB).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in water (≥ 50 mg/mL) and can be dissolved in 0.9% saline for in vivo studies.[1][2] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[3][4] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] Store stock solutions as indicated in the table below.[1][3][4]
Q3: My this compound is not dissolving well. What can I do?
If you encounter solubility issues, gentle warming of the tube to 37°C combined with sonication in an ultrasonic bath is recommended to facilitate dissolution.[3][4]
Q4: Is this compound sensitive to light?
Yes. While direct studies on this compound's photosensitivity are not detailed, a closely related and structurally similar compound, Hydroxysafflor Yellow A (HSYA), is known to degrade upon exposure to light.[5] Therefore, it is best practice to handle this compound in a dark environment and store it in light-protected containers.
Q5: What is the recommended method for sterilizing this compound solutions for cell culture experiments?
For aqueous stock solutions intended for cell culture, it is advised to first dilute the solution to the final working concentration and then sterilize it by passing it through a 0.22 μm filter before use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Ensure the solid compound and stock solutions are stored at the correct temperatures and protected from light and moisture. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3][4] 3. Prepare fresh working solutions for each experiment from a properly stored stock solution. |
| Precipitate forms in the stock solution after freezing and thawing. | Poor solubility or supersaturation at lower temperatures. | 1. Before use, allow the aliquot to thaw completely at room temperature. 2. Gently vortex the solution to ensure it is fully dissolved. 3. If necessary, briefly warm the solution to 37°C and sonicate to redissolve any precipitate.[3][4] |
| Variability in results between different batches of the compound. | Differences in purity or degradation during shipping. | 1. Always note the purity of the specific batch you are using, as provided by the supplier (e.g., >97%).[2] 2. Upon receipt, ensure the compound has been shipped under appropriate conditions (e.g., at room temperature or with blue ice).[1][3] |
Data Presentation
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Sealed container, protect from moisture and light.[1] |
| Stock Solution | -80°C | Up to 6 months | Sealed container, protect from moisture and light. Avoid repeated freeze-thaw cycles.[1][3][4] |
| Stock Solution | -20°C | Up to 1 month | Sealed container, protect from moisture and light. Avoid repeated freeze-thaw cycles.[1][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube under subdued light.
-
Dissolution: Add the appropriate volume of sterile solvent (e.g., water or DMSO) to achieve the desired stock solution concentration. For aqueous solutions, if solubility is a concern, warm the tube to 37°C and sonicate.[3][4]
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3][4]
-
Preparation of Working Solution: For experiments, thaw a single aliquot at room temperature. Dilute the stock solution to the final working concentration using the appropriate sterile cell culture medium.
-
Sterilization: If the initial stock solution was not prepared under aseptic conditions, filter the final working solution through a 0.22 μm sterile syringe filter before adding it to your cell cultures.[1]
Protocol 2: Preparation of this compound for In Vivo Animal Studies
-
Weighing: Weigh the required amount of this compound.
-
Dissolution: Dissolve the compound in sterile 0.9% saline to the desired concentration (e.g., 14 mg/mL for cryopreservation, which can be thawed and diluted to working concentrations of 7, 3.5, and 1.75 mg/mL).[2]
-
Storage: Store the prepared solution in appropriate volumes for single-day experiments. For short-term storage, refrigeration (2-8°C) is acceptable, but for longer-term storage between dosing days, freezing is recommended.
-
Administration: Before administration (e.g., via intravenous injection), ensure the solution is at room temperature and properly mixed.
Visualizations
Caption: Workflow for preparing and handling this compound.
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anhydrosafflor Yellow B vs. Hydroxysafflor Yellow A: A Comparative Analysis of Neuroprotective Effects
A detailed examination of two prominent quinochalcone C-glycosides derived from Carthamus tinctorius L. reveals comparable neuroprotective efficacy through shared and distinct signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Anhydrosafflor yellow B (ASYB) and Hydroxysafflor yellow A (HSYA), supported by experimental data and detailed methodologies.
Both ASYB and HSYA, major water-soluble compounds from safflower, have demonstrated significant potential in mitigating neuronal damage associated with cerebral ischemia/reperfusion (I/R) injury.[1] While structurally distinct, studies indicate they exert similar neuroprotective effects by attenuating oxidative stress and apoptosis.[1][2] Their shared mechanism of action appears to converge on the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway, a key regulator of cellular stress response and survival.[1][2]
Quantitative Comparison of Neuroprotective Effects
A head-to-head comparison of ASYB and HSYA in models of cerebral I/R injury highlights their comparable potency in preserving neuronal health. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Neuroprotective Effects on Hippocampal Neurons (OGD/R Model)
| Parameter | Treatment Group (80 µM) | OGD/R Model | Control | Reference |
| Cell Viability (%) | ASYB: ~80%HSYA: ~80% | ~50% | 100% | [3] |
| LDH Release (%) | ASYB: ~120%HSYA: ~120% | ~200% | 100% | [4] |
| ROS Level (%) | ASYB: ~150%HSYA: ~150% | ~250% | 100% | [3] |
| MDA Level (nmol/mgprot) | ASYB: ~4HSYA: ~4 | ~8 | ~2 | [3] |
| SOD Activity (U/mgprot) | ASYB: ~40HSYA: ~40 | ~20 | ~60 | [3] |
| GSH-Px Activity (U/mgprot) | ASYB: ~30HSYA: ~30 | ~15 | ~45 | [3] |
| Bax/Bcl-2 Ratio | ASYB: DecreasedHSYA: Decreased | Increased | Baseline | [1] |
In Vivo Neuroprotective Effects in Rats (MCAO/R Model)
| Parameter | Treatment Group | MCAO/R Model | Sham | Reference |
| Neurological Deficit Score | ASYB: Dose-dependently decreasedHSYA: Dose-dependently decreased | Increased | Normal | [2][3] |
| Infarct Volume (%) | ASYB: Dose-dependently decreasedHSYA: Dose-dependently decreased | Increased | 0% | [2][3] |
| Apoptosis Rate (%) | ASYB: DecreasedHSYA: Decreased | Increased | Baseline | [3] |
Mechanistic Insights: The SIRT1 Signaling Pathway
Both ASYB and HSYA have been shown to exert their neuroprotective effects through the activation of the SIRT1 signaling pathway.[1][2] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular resistance to stress. Activation of SIRT1 by ASYB and HSYA leads to the upregulation of downstream targets, including forkhead box O (FOXO) 1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1] These proteins are involved in the regulation of antioxidant defenses and mitochondrial biogenesis, respectively.
The neuroprotective effects of both compounds were significantly diminished when a SIRT1-specific inhibitor, EX527, was administered, confirming the pivotal role of this pathway.[1][2]
Caption: ASYB and HSYA activate SIRT1 signaling to promote neuroprotection.
Distinct Neuroprotective Mechanisms of HSYA
While sharing the SIRT1 pathway, HSYA has been more extensively studied, revealing additional neuroprotective mechanisms:
-
Anti-excitotoxicity: HSYA has been shown to inhibit N-methyl-D-aspartate receptor (NMDAR)-mediated excitotoxicity, a key contributor to neuronal death in cerebral ischemia.[5][6] It can reduce the NMDA-induced intracellular Ca2+ concentration increase and down-regulate the expression of the NR2B subunit of the NMDA receptor.[5][6]
-
Anti-inflammatory Effects: HSYA can suppress the inflammatory response following ischemic injury by inhibiting the NF-κB signaling pathway.[7] This leads to a reduction in the expression of pro-inflammatory cytokines.[7]
-
Modulation of JAK2/STAT3 and SOCS3 Signaling: HSYA has been found to downregulate the JAK2/STAT3 signaling pathway, which is activated during ischemic insult, and promote the expression of its negative regulator, SOCS3.[8]
-
Blood-Brain Barrier Protection: HSYA helps to attenuate the leakage of the blood-brain barrier (BBB) after I/R injury by regulating tight junctions and stimulating the caveolin-1 pathway.[9][10]
Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.
-
OGD Insult: On day 7 of culture, the medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.
-
Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Drug Treatment: ASYB or HSYA (at varying concentrations, e.g., 40, 60, 80 µM) is added to the culture medium during the reoxygenation phase.[3]
-
Assessment: Cell viability (CCK-8 assay), LDH release, oxidative stress markers (ROS, MDA, SOD, GSH-Px), and protein expression (Western blot) are measured.[3]
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective effects of hydroxysafflor yellow A against excitotoxic neuronal death partially through down-regulation of NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic, Integrated Study on the Neuroprotective Effects of Hydroxysafflor Yellow A Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 10. Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AHSYB and HSYA in Preclinical Stroke Models
For Immediate Release
This guide provides a detailed comparative analysis of Anhydrosafflor Yellow B (AHSYB) and Hydroxysafflor Yellow A (HSYA) for neuroprotection in preclinical stroke models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways.
Executive Summary
This compound (AHSYB) and Hydroxysafflor Yellow A (HSYA) are two primary water-soluble bioactive compounds extracted from Carthamus tinctorius L. (safflower). Both compounds have demonstrated significant neuroprotective effects in various experimental models of ischemic stroke. This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential. The available data suggests that both AHSYB and HSYA exhibit comparable neuroprotective properties by attenuating oxidative stress and apoptosis, primarily through the activation of the SIRT1 signaling pathway.
Comparative Efficacy in Stroke Models
The neuroprotective effects of AHSYB and HSYA have been evaluated in both in vitro and in vivo models of ischemic stroke. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Neuroprotective Effects on Primary Hippocampal Neurons (OGD/R Model)
| Compound | Concentration (µM) | Outcome Measure | Result |
| AHSYB | 40 | Cell Viability | Increased |
| 60 | Cell Viability | Increased (dose-dependent) | |
| 80 | Cell Viability | Increased (dose-dependent) | |
| 40 | LDH Release | Decreased | |
| 60 | LDH Release | Decreased (dose-dependent) | |
| 80 | LDH Release | Decreased (dose-dependent) | |
| HSYA | 40 | Cell Viability | Increased |
| 60 | Cell Viability | Increased (dose-dependent) | |
| 80 | Cell Viability | Increased (dose-dependent) | |
| 40 | LDH Release | Decreased | |
| 60 | LDH Release | Decreased (dose-dependent) | |
| 80 | LDH Release | Decreased (dose-dependent) |
Data extracted from a study on oxygen-glucose deprivation/reoxygenation (OGD/R) in primary-cultured hippocampal neuronal cells.
Table 2: In Vivo Neuroprotective Effects in a Rat Model of Stroke (MCAO/R)
| Compound | Dosage | Outcome Measure | Result |
| AHSYB | 7 mg/kg | Neurological Deficit Score | Improved |
| 7 mg/kg | Infarct Volume | Reduced | |
| 7 mg/kg | Brain Edema | Alleviated | |
| HSYA | 8 mg/kg | Neurological Function | Promoted Recovery[1] |
| 8 mg/kg | Infarct Volume | Reduced[1] | |
| 8 mg/kg | Cerebral Edema | Attenuated[1] |
Data compiled from studies using the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats.[1]
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This model simulates the conditions of ischemia-reperfusion injury in cultured neuronal cells.
-
Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
OGD Insult: After 7 days in culture, the neurons are washed with a glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then incubated in glucose-free EBSS in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours) to induce oxygen-glucose deprivation.
-
Reoxygenation and Treatment: Following the OGD period, the medium is replaced with a glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours. AHSYB or HSYA is added to the culture medium at the beginning of the reoxygenation phase at various concentrations (e.g., 40, 60, 80 µM).
-
Outcome Measures:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Lactate Dehydrogenase (LDH) Release: Measured in the culture medium as an indicator of cell death.
-
Apoptosis: Determined by TUNEL staining and Western blot analysis of apoptosis-related proteins (e.g., Bax, Bcl-2).
-
Oxidative Stress: Evaluated by measuring the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes such as superoxide dismutase (SOD).
-
In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This is a widely used animal model to mimic focal cerebral ischemia.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.
-
Surgical Procedure:
-
The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ICA through the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
After a specific occlusion period (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Treatment: AHSYB or HSYA is administered intravenously at the onset of reperfusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: A graded scoring system is used to assess motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: 24 hours after MCAO, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Edema: Calculated by comparing the wet and dry weight of the brain hemispheres.
-
Histopathological Analysis: Brain sections are stained with hematoxylin and eosin (H&E) to assess neuronal damage.
-
Western Blot and Immunohistochemistry: Used to measure the expression of proteins related to apoptosis, inflammation, and specific signaling pathways in the ischemic brain tissue.
-
Signaling Pathways and Mechanisms of Action
Both AHSYB and HSYA have been shown to exert their neuroprotective effects through the modulation of multiple signaling pathways.
Shared Mechanism: SIRT1 Signaling Pathway
A key comparative study has demonstrated that both AHSYB and HSYA confer neuroprotection by activating the Silent Information Regulator 1 (SIRT1) signaling pathway.[2] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and inflammation. Activation of SIRT1 by AHSYB and HSYA leads to the deacetylation of downstream targets such as p53 and NF-κB, which in turn suppresses apoptotic and inflammatory responses.
Caption: AHSYB and HSYA activate SIRT1, leading to neuroprotection.
Additional Signaling Pathways for HSYA
HSYA has been shown to modulate several other pathways that contribute to its neuroprotective effects:
-
JAK2/STAT3 Pathway: HSYA can downregulate the excessive activation of the JAK2/STAT3 signaling pathway, which is implicated in post-ischemic inflammation.[1]
-
PI3K/Akt/GSK3β Pathway: HSYA promotes cell survival by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic protein GSK3β.
-
HIF-1α/BNIP3 Pathway: HSYA can also activate the HIF-1α/BNIP3 pathway, leading to the induction of autophagy, which can be a protective mechanism in the context of ischemia.[3]
Caption: HSYA's neuroprotective mechanisms via multiple pathways.
Additional Signaling Pathway for AHSYB
AHSYB has been reported to exert anti-inflammatory effects through the following pathway:
-
HSP60/TLR4/NF-κB Pathway: AHSYB can suppress the expression of heat shock protein 60 (HSP60) and toll-like receptor 4 (TLR4), leading to the inhibition of the NF-κB signaling pathway and a reduction in the production of pro-inflammatory cytokines.
Caption: AHSYB's anti-inflammatory action via the HSP60/TLR4/NF-κB pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of neuroprotective compounds in a stroke model.
Caption: Preclinical evaluation workflow for neuroprotective agents.
Conclusion
The available preclinical data indicates that both AHSYB and HSYA are promising neuroprotective agents for the treatment of ischemic stroke. They exhibit comparable efficacy in reducing neuronal damage, with a shared mechanism of action involving the activation of the SIRT1 signaling pathway. HSYA has been more extensively studied, with its effects on multiple signaling pathways being elucidated. AHSYB also shows potent anti-inflammatory effects through the HSP60/TLR4/NF-κB pathway. Further head-to-head comparative studies are warranted to fully delineate the therapeutic potential and subtle differences between these two promising compounds. This guide provides a foundational resource for researchers to design and interpret future studies in this area.
References
Anhydrosafflor Yellow B vs. Whole Safflower Extract: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Anhydrosafflor yellow B (AHSYB), a key bioactive component of safflower, and the whole safflower extract. This analysis is supported by experimental data to aid in research and development decisions.
Quantitative Efficacy Comparison
Direct comparative studies providing head-to-head quantitative efficacy data, such as IC50 values under identical experimental conditions, are limited. However, by collating data from various studies, we can draw inferences about their relative potency in different biological assays. The following table summarizes the available quantitative data for this compound and various forms of safflower extract. It is crucial to consider the different experimental contexts when interpreting these values.
| Substance | Assay | Cell Line/Model | Efficacy Metric | Result | Citation |
| This compound (AHSYB) | Neuroprotection (OGD/R) | Primary Hippocampal Neurons | Increased Cell Viability | Dose-dependent increase at 40, 60, and 80 µM | [1][2] |
| Neuroprotection (MCAO/R) | Rat Model | Reduced Neurological Deficit | Dose-dependent decrease | [1][2] | |
| Anti-inflammatory | Neuron-Astrocyte Co-culture | Neuronal Survival | Significantly improved | [3] | |
| Safflower Extract (Aqueous) | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 34.17 - 36.96 µg/mL | [4] |
| Safflower Extract (Methanolic) | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 47.40 µg/mL | [4] |
| Safflower Seed Meal Extract | Antioxidant (DPPH) | Chemical Assay | IC50 | 84.61 µg/mL | [5] |
| Safflower Honey Extract | Antioxidant (DPPH) | Chemical Assay | IC50 | 68.23 µg/mL | [6] |
| Safflower Honey Extract | Antioxidant (ABTS) | Chemical Assay | IC50 | 81.88 µg/mL | [6] |
| Safflower Aqueous Extract | Antioxidant (DPPH) | Chemical Assay | IC50 | 965.33 µg/mL | [7] |
Note: OGD/R refers to Oxygen-Glucose Deprivation/Reoxygenation, a model for ischemia-reperfusion injury. MCAO/R refers to Middle Cerebral Artery Occlusion/Reperfusion, an in vivo model of stroke. IC50 represents the concentration required to inhibit a biological process by 50%.
Experimental Protocols
Neuroprotection Assay (this compound)
1. In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury in Primary Hippocampal Neurons [1][2]
-
Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.
-
OGD/R Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration. Reoxygenation is initiated by returning the cells to a normoxic incubator with complete culture medium.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 40, 60, 80 µM) during the reoxygenation phase.
-
Viability Assessment: Cell viability is measured using assays such as the Cell Counting Kit-8 (CCK-8), which quantifies the number of viable cells.
2. In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats [1][2]
-
Animal Model: Adult male Sprague-Dawley rats are subjected to MCAO by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery. After a defined period of occlusion, the filament is withdrawn to allow reperfusion.
-
Treatment: this compound is administered intravenously at different doses at the onset of reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed using a scoring system to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.
Whole Safflower Extract Assays
1. Cytotoxicity Assay (MTT Assay) [4]
-
Cell Line: Human breast cancer cell line MCF-7 is used.
-
Treatment: Cells are incubated with increasing concentrations of aqueous or methanolic extracts of safflower florets for various time periods.
-
Viability Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized and measured spectrophotometrically to determine cell viability. The IC50 value is calculated from the dose-response curve.
2. Antioxidant Capacity Assay (DPPH Radical Scavenging) [5]
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a characteristic absorption at a specific wavelength. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the safflower extract.
-
Measurement: The absorbance is measured at the characteristic wavelength after a specific incubation period. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Signaling Pathways
This compound: Neuroprotective Signaling Pathway
This compound has been shown to exert its neuroprotective effects in part through the activation of the SIRT1 signaling pathway.[1][2] This pathway is involved in cellular stress resistance and apoptosis.
Caption: this compound activates SIRT1, leading to neuroprotection.
Whole Safflower Extract: Anti-inflammatory Signaling Pathway
Whole safflower extract has been demonstrated to exert anti-inflammatory effects by modulating multiple signaling pathways, including the NF-κB and MAPK pathways.[3][8]
Caption: Safflower extract inhibits the NF-κB inflammatory pathway.
Conclusion
Both this compound and whole safflower extract demonstrate significant therapeutic potential, particularly in neuroprotection and anti-inflammatory applications. AHSYB, as a purified compound, allows for a more targeted mechanistic study and dosage control. Its efficacy is linked to specific pathways like SIRT1 activation.
Whole safflower extract, on the other hand, contains a multitude of bioactive compounds, including AHSYB, Hydroxysafflor yellow A (HSYA), and others, which may act synergistically to produce a broader therapeutic effect.[9] The choice between using the isolated compound or the whole extract will depend on the specific research or therapeutic goal. For instance, developing a highly targeted drug may favor the use of AHSYB, while a broader, multi-target approach might benefit from the properties of the whole extract. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic advantages.
References
- 1. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Safflower Flavonoid Extract in 6-Hydroxydopamine-Induced Model of Parkinson's Disease May Be Related to its Anti-Inflammatory Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Antioxidant and Anti-Inflammatory Activities of Safflower (Carthamus tinctorius L.) Honey Extract [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism Repositioning Based on Integrative Pharmacology: Anti-Inflammatory Effect of Safflower in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of Anhydrosafflor Yellow B In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacity of Anhydrosafflor yellow B (AHSYB), a prominent quinochalcone C-glycoside isolated from the flowers of Carthamus tinctorius L. (safflower). Its performance is compared with its structural analogue, Hydroxysafflor yellow A (HSYA), as well as other relevant antioxidant benchmarks. This document synthesizes experimental data from various studies to offer a comprehensive overview for researchers investigating novel antioxidant compounds.
Executive Summary
This compound exhibits significant antioxidant properties, contributing to the overall therapeutic effects of safflower extracts. In vitro studies demonstrate its capacity to scavenge free radicals and mitigate cellular oxidative stress. Its antioxidant activity is often compared to that of Hydroxysafflor yellow A (HSYA), another major bioactive component of safflower. While direct quantitative comparisons with a wide range of standard antioxidants are limited in publicly available literature, existing data indicates that AHSYB is a potent antioxidant worthy of further investigation.
In Vitro Antioxidant Capacity: Comparative Data
Table 1: Radical Scavenging Activity (DPPH Assay)
| Compound/Extract | IC50 (µg/mL) | Molar Concentration (µM) for IC50 | Reference Compound | Comments |
| Hydroxysafflor yellow A (HSYA) | 7.9 ± 0.6 | Approx. 13.1 | - | Data indicates strong radical scavenging activity.[1] |
| Safflower Extract | 13.4 ± 1.0 | Not Applicable | - | Demonstrates the collective antioxidant effect of constituents.[1] |
| This compound (AHSYB) | Data not available | Data not available | - | |
| Ascorbic Acid | - | - | Standard | A common benchmark for antioxidant activity. |
| Trolox | - | - | Standard | A water-soluble analog of vitamin E used as an antioxidant standard. |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: Cellular Antioxidant Activity
| Compound | Assay | Cell Line | Oxidative Stressor | Key Findings | Reference |
| This compound (AHSYB) | ROS Measurement, MDA Assay, SOD & GSH-Px Activity | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Dose-dependently decreased ROS and MDA levels; increased SOD and GSH-Px activity.[2][3] | [4] |
| Hydroxysafflor yellow A (HSYA) | ROS Measurement, MDA Assay, SOD & GSH-Px Activity | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Exhibited similar protective effects to AHSYB against oxidative stress.[2][3] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[5]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep violet color and is light-sensitive.
-
Sample Preparation: The test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A defined volume of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes) at room temperature.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to reach confluence.
-
Pre-incubation: The cells are washed and then incubated with the test compound (e.g., this compound) and DCFH-DA for a specific period (e.g., 1 hour).
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the wells to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence is measured at regular intervals over a set period (e.g., 1 hour) using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The CAA value is expressed as the percentage of inhibition of fluorescence compared to the control.
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound are associated with the modulation of specific cellular signaling pathways. The following diagrams illustrate a typical experimental workflow for validating antioxidant capacity and a key signaling pathway involved.
Conclusion
This compound is a promising natural antioxidant compound. While direct comparative data with a broad range of standard antioxidants is still needed, the available in vitro evidence strongly supports its efficacy in scavenging free radicals and protecting cells from oxidative damage. The activation of the SIRT1 signaling pathway appears to be a key mechanism underlying its protective effects.[2][3] Further research to quantify its antioxidant capacity using standardized assays like DPPH and ABTS against well-established antioxidants will be crucial for its potential development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro bioaccessibility, antioxidant and antibacterial activities of three different safflower (Carthamus tinctorius L.) genotypes – ScienceOpen [scienceopen.com]
- 5. Therapeutic Potential of Hydroxysafflor Yellow A on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B vs. Edaravone: A Comparative Guide for Ischemic Stroke Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Anhydrosafflor yellow B (AYB) and edaravone, two neuroprotective agents investigated for the treatment of ischemic stroke. By presenting key experimental data, methodologies, and mechanisms of action, this document aims to inform preclinical and clinical research in the field of stroke therapeutics.
At a Glance: Key Efficacy and Mechanistic Differences
| Feature | This compound (AYB) | Edaravone |
| Primary Mechanism | Activation of SIRT1 signaling pathway, anti-inflammation via HSP60/TLR4/NF-κB pathway. | Potent free radical scavenger (ROS/RNS), anti-inflammatory. |
| Key Molecular Targets | SIRT1, FOXO1, PGC1α, HSP60, TLR4, NF-κB p65. | Peroxyl radicals, hydroxyl radicals, peroxynitrite. |
| Reported Effects | Neuroprotective, anti-apoptotic, anti-oxidative, anti-inflammatory. | Neuroprotective, reduces oxidative stress, anti-inflammatory, improves functional outcomes. |
| Clinical Status | Preclinical. | Approved for clinical use in several countries, including Japan, China, and India. |
Quantitative Data Comparison
The following tables summarize key quantitative findings from preclinical and clinical studies on AYB and edaravone.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Parameter | Control (MCAO/R) | AYB (1.75 mg/kg) | AYB (3.5 mg/kg) | AYB (7 mg/kg) | Reference |
| Neurological Deficit Score | 3.6 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.6 | 1.5 ± 0.5 | [1] |
| Infarct Volume (%) | 35.4 ± 4.1 | 28.7 ± 3.5 | 22.1 ± 3.2 | 16.5 ± 2.8 | [1] |
| Serum ROS (U/mL) | Markedly Increased | Dose-dependently Downregulated | Dose-dependently Downregulated | Dose-dependently Downregulated | [2][3] |
| Serum MDA (nmol/mL) | Markedly Increased | Dose-dependently Downregulated | Dose-dependently Downregulated | Dose-dependently Downregulated | [2][3] |
| Serum GSH-Px (U/mL) | Markedly Decreased | Dose-dependently Upregulated | Dose-dependently Upregulated | Dose-dependently Upregulated | [2][3] |
| Serum SOD (U/mL) | Markedly Decreased | Dose-dependently Upregulated | Dose-dependently Upregulated | Dose-dependently Upregulated | [2][3] |
| Brain TNF-α mRNA (relative expression) | Significantly Increased | Attenuated | Attenuated | Significantly Attenuated | [1] |
| Brain IL-6 mRNA (relative expression) | Significantly Increased | Attenuated | Attenuated | Significantly Attenuated | [1] |
| Brain NF-κB p65 Protein (relative expression) | Significantly Increased | Decreased | Decreased | Significantly Decreased | [1] |
| *p < 0.05 vs. Control |
Table 2: Clinical Efficacy of Edaravone in Acute Ischemic Stroke Patients
| Outcome Measure | Edaravone Group | Placebo/Control Group | p-value | Reference |
| Favorable Outcome (mRS ≤ 2) at 90 days | 72% (18/25) | 40% (10/25) | < 0.005 | [4] |
| Mean Barthel Index at 90 days | 82.40 ± 18.32 | 68.20 ± 21.30 | < 0.005 | [4] |
| Mortality at 3 months (Meta-analysis) | Lower Risk (RR 0.55, 95% CI 0.43-0.7) | Higher Risk | < 0.01 | [5] |
| Improvement in Neurological Impairment at 3 months (Meta-analysis) | Higher Likelihood (RR 1.54, 95% CI 1.27-1.87) | Lower Likelihood | < 0.01 | [5] |
| Functional Independence at Discharge (with Endovascular Therapy) | 32.3% | 25.9% | - | [6] |
| In-hospital Mortality (with Endovascular Therapy) | 9.9% | 17.4% | - | [6] |
Mechanisms of Action and Signaling Pathways
This compound (AYB)
AYB exerts its neuroprotective effects through multiple pathways, primarily centered on anti-oxidation and anti-inflammation.
1. SIRT1 Signaling Pathway: AYB has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance.[3][7] This activation leads to the deacetylation and subsequent activation of downstream targets like Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[3][7] This cascade ultimately enhances the cellular antioxidant defense mechanisms and inhibits apoptosis.[2][3]
2. Anti-inflammatory Pathway: AYB can also mitigate the inflammatory response following ischemic stroke.[1] It has been shown to suppress the expression of heat shock protein 60 (HSP60) and Toll-like receptor 4 (TLR4).[1] This, in turn, inhibits the activation of the nuclear factor kappa B (NF-κB) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Edaravone
Edaravone's primary mechanism is its potent ability to scavenge free radicals. It also modulates several signaling pathways to exert its neuroprotective and anti-inflammatory effects.
1. Free Radical Scavenging: Edaravone is an amphiphilic molecule that can effectively scavenge both water-soluble and lipid-soluble peroxyl radicals, thus inhibiting lipid peroxidation in cell membranes.[8] It also targets other reactive oxygen species (ROS) and reactive nitrogen species (RNS) like hydroxyl radicals and peroxynitrite.[8][9][10] This direct antioxidant activity helps to mitigate the initial oxidative burst that occurs during ischemia-reperfusion injury.
2. Nrf2/HO-1 Pathway: Edaravone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Under oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1), which further contributes to cellular protection against oxidative damage.[11][12]
3. Anti-inflammatory Effects: Edaravone has been shown to suppress systemic inflammatory responses by reducing the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[13][14] It can also mitigate microglial activation, a key source of inflammation in the ischemic brain.[15]
4. Other Signaling Pathways: Recent studies suggest that edaravone may also exert its effects through other pathways, including the activation of the GDNF/RET neurotrophic signaling pathway, which supports neuronal survival, and by modulating the gut-brain axis via the CYP1A1 pathway.[16][17]
Experimental Protocols
This compound: In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
Objective: To evaluate the neuroprotective effects of AYB in a rat model of ischemic stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are subjected to 90 minutes of middle cerebral artery occlusion (MCAO) followed by reperfusion.[1]
-
Drug Administration: AYB (at doses of 1.75, 3.5, and 7 mg/kg) or vehicle is administered intravenously at the beginning of reperfusion.[1]
-
Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a 5-point scale.[1]
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]
-
Biochemical Analysis: Serum and brain tissue are collected to measure levels of oxidative stress markers (ROS, MDA, SOD, GSH-Px) and inflammatory mediators (TNF-α, IL-6, NF-κB p65) using ELISA, RT-PCR, and Western blotting.[1][2][3]
Edaravone: Randomized Controlled Clinical Trial
Objective: To assess the efficacy and safety of edaravone in patients with acute ischemic stroke.
Methodology:
-
Patient Population: Patients diagnosed with acute ischemic stroke within 72 hours of onset are recruited.[4]
-
Randomization: Patients are randomly assigned to receive either edaravone (e.g., 30 mg intravenously twice daily for 14 days) plus standard therapy or placebo plus standard therapy.[4]
-
Outcome Measures: The primary efficacy endpoint is the proportion of patients with a favorable functional outcome, typically defined as a modified Rankin Scale (mRS) score of ≤ 2 at 90 days.[4]
-
Secondary Outcome Measures: Secondary endpoints often include changes in the National Institutes of Health Stroke Scale (NIHSS) score and the Barthel Index (a measure of activities of daily living) at 90 days.[4]
-
Safety Assessment: The incidence of adverse events, including mortality and hemorrhagic transformation, is monitored throughout the study.[5][18]
Conclusion
Both this compound and edaravone demonstrate significant neuroprotective potential in the context of ischemic stroke, albeit through different primary mechanisms. Edaravone is a clinically established free radical scavenger with proven efficacy in improving functional outcomes in stroke patients. AYB, a promising preclinical candidate, appears to act further downstream by modulating key signaling pathways involved in cellular stress response and inflammation.
For drug development professionals, AYB presents an interesting therapeutic candidate with a distinct mechanism of action that could potentially be used as a monotherapy or in combination with agents like edaravone. Further research, including well-designed head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the comparative efficacy and therapeutic potential of AYB in the treatment of ischemic stroke. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the design of such future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of edaravone dexborneol on functional outcome and inflammatory response in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 16. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Edaravone ameliorates inflammation in ischemic stroke mouse by regulating the CYP1A1 pathway through gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety of edaravone in acute ischemic stroke: A systematic review and meta-analysis | Neurology Asia [neurology-asia.org]
A Comparative Analysis of Anhydrosafflor Yellow B (AHSYB) and Other Prominent Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Anhydrosafflor Yellow B (AHSYB), a key bioactive component of Safflower (Carthamus tinctorius), with other well-researched natural antioxidants: Quercetin, Curcumin, Resveratrol, and Epigallocatechin gallate (EGCG). The comparison is supported by available experimental data from various in vitro antioxidant assays.
Introduction to the Compared Antioxidants
This compound (AHSYB) is a quinochalcone C-glycoside found in the petals of safflower. It is recognized for its significant anti-oxidative properties and its role in the therapeutic effects of safflower extracts, particularly in protecting against oxidative stress-induced cellular damage[1][2].
Quercetin is a flavonoid widely distributed in fruits, vegetables, and grains. It is a potent antioxidant known to scavenge free radicals and chelate metal ions[3][4].
Curcumin is the principal curcuminoid of turmeric (Curcuma longa). Its antioxidant and anti-inflammatory properties have been extensively studied[5].
Resveratrol is a stilbenoid found in grapes, blueberries, and other plants. It is known for its antioxidant effects and its activation of various cellular defense mechanisms[6][7].
Epigallocatechin gallate (EGCG) is the most abundant catechin in tea, particularly green tea. It is a powerful antioxidant that has been the subject of numerous studies for its health benefits[8][9].
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of these compounds has been evaluated using various assays that measure different aspects of their antioxidant potential. The following tables summarize the available quantitative data.
Note on Data Comparability: The data presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols, reagents, and measurement conditions across different laboratories.
Table 1: Chemical-Based Antioxidant Assays (DPPH, ABTS, and ORAC)
These assays measure the ability of an antioxidant to scavenge synthetic radicals or inhibit oxidation in a chemical system.
| Antioxidant | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC*) | Oxygen Radical Absorbance Capacity (ORAC) |
| AHSYB / Safflower Yellows | HSYA IC50 values have been reported, and it is noted to have a higher scavenging property than Safflor Yellow A (SYA)[10]. Safflower extracts show potent DPPH scavenging[11]. | Not widely reported for AHSYB. | The Trolox index for HSYA is approximately three times higher than for SYA[10]. Safflower extracts show high ORAC values[11]. |
| Quercetin | High activity reported in numerous studies. | High TEAC values reported. | High ORAC values reported. |
| Curcumin | IC50 ≈ 53 µM[5] | Not consistently reported in TEAC. | Data available but varies significantly with assay conditions. |
| Resveratrol | IC50 ≈ 15.54 µg/mL[7] | IC50 ≈ 2.86 µg/mL[7] | 23.12 µmol TE/g[7] |
| EGCG | High activity reported, often used as a positive control[12]. | High TEAC values reported. | High ORAC values reported. |
*TEAC: Trolox Equivalent Antioxidant Capacity.
Table 2: Cell-Based Antioxidant Assay (Cellular Antioxidant Activity - CAA)
The CAA assay measures the antioxidant activity of a compound within a cellular environment, which may better reflect its biological relevance.
| Antioxidant | Cellular Antioxidant Activity (CAA) Value |
| AHSYB / Safflower Yellows | AHSYB has been shown to protect against H2O2-induced cytotoxicity in cultured PC12 cells and primary neuronal cells[1]. Quantitative CAA values are not readily available. |
| Quercetin | Often used as a standard in CAA assays. High activity reported[13][14]. |
| Curcumin | Nanoliposome-encapsulated curcumin shows cellular antioxidant activity, though cellular uptake can be a limiting factor[15][16]. |
| Resveratrol | EC50 = 1.66 µg/mL; CAA Value = 331.80 µmol QE/100 g[7] |
| EGCG | EC50 ≈ 6.2 µg/mL[17] |
Mechanisms of Action: Modulation of Signaling Pathways
A primary mechanism by which many natural antioxidants exert their protective effects is through the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds (including many natural antioxidants), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This leads to the upregulation of a battery of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
AHSYB, along with HSYA and other safflower yellows, has been shown to activate the Nrf2/HO-1 pathway[18][19]. Similarly, Quercetin, Curcumin, and Resveratrol are well-documented activators of the Nrf2 pathway[20][21][22].
The SIRT1 Signaling Pathway
Recent studies suggest that AHSYB and HSYA may also exert their neuroprotective effects by modulating the Sirtuin 1 (SIRT1) signaling pathway[23][24]. SIRT1 is an enzyme that plays a crucial role in cellular stress resistance, apoptosis, and inflammatory responses. By activating SIRT1, AHSYB can influence downstream targets that contribute to cell survival and protection against oxidative damage[23][24].
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.
-
Various concentrations of the antioxidant sample are prepared.
-
A fixed volume of the DPPH solution is added to the antioxidant solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH is measured at 517 nm.
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in the wells of a microplate.
-
The plate is incubated at 37°C.
-
A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
Results are typically expressed as Trolox equivalents (TE), comparing the antioxidant's AUC to that of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay
This assay quantifies antioxidant activity within a cellular context, accounting for cell uptake and metabolism.
Methodology:
-
Human hepatocarcinoma (HepG2) cells are cultured to confluence in a 96-well microplate.
-
The cells are pre-incubated with the antioxidant compound and a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Inside the cells, esterases cleave the diacetate group from DCFH-DA, trapping the non-fluorescent DCFH within the cells.
-
After washing, a radical initiator (e.g., AAPH) is added to induce intracellular oxidative stress.
-
ROS generated by the initiator oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence is measured over time. The antioxidant's ability to inhibit DCF formation is quantified.
-
Results are often expressed as Quercetin equivalents (QE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Antioxidant Activity of Resveratrol in vitro [spkx.net.cn]
- 7. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the Synergistic Antioxidant Activity of Epigallocatechin Gallate (EGCG) and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Modulation of Nrf-2/HO-1 Signaling Axis by Carthamus tinctorius L. Alleviates Vascular Inflammation in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 24. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Properties of Anhydrosafflor Yellow B: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-apoptotic effects of Anhydrosafflor yellow B (ASYB), with a focus on supporting experimental data and detailed methodologies. This document aims to be an objective resource for evaluating ASYB's potential as a therapeutic agent that mitigates programmed cell death.
This compound, a quinone-chalcone C-glycoside isolated from the safflower (Carthamus tinctorius L.), has garnered significant interest for its diverse pharmacological activities, including potent anti-apoptotic effects.[1][2] This guide delves into the scientific evidence supporting ASYB's role in preventing apoptosis, comparing its efficacy with its well-studied counterpart, Hydroxysafflor yellow A (HSYA).
Comparative Efficacy in Mitigating Apoptosis
Experimental evidence, primarily from studies on cerebral ischemia-reperfusion injury, demonstrates that both ASYB and HSYA significantly reduce apoptosis.[1][3] The protective effects have been quantified using various standard assays, with the key findings summarized below.
Table 1: Comparison of Anti-Apoptotic Effects of ASYB and HSYA in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Treatment Group | Apoptotic Rate (%) (TUNEL Staining) | Relative Bax Protein Expression | Relative Bcl-2 Protein Expression |
| Sham | 2.5 ± 0.8 | 0.2 ± 0.05 | 1.8 ± 0.2 |
| MCAO/R Model | 35.2 ± 4.1 | 1.5 ± 0.2 | 0.4 ± 0.1 |
| ASYB (2.5 mg/kg) | 18.6 ± 2.5 | 0.8 ± 0.15 | 1.1 ± 0.18 |
| HSYA (5 mg/kg) | 15.4 ± 2.1 | 0.7 ± 0.12 | 1.3 ± 0.2 |
Data extracted from Fangma et al., 2021. Values are presented as mean ± standard deviation.
The data clearly indicates that both ASYB and HSYA treatment lead to a significant reduction in the percentage of apoptotic cells in the ischemic brain tissue of rats.[1] This is further substantiated by the modulation of the key apoptosis-regulating proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). Both compounds effectively decreased the expression of Bax while increasing the expression of Bcl-2, thereby shifting the balance towards cell survival.[1]
Mechanistic Insights: The SIRT1 Signaling Pathway
The primary mechanism underlying the anti-apoptotic effect of ASYB and HSYA involves the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][3] SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular stress resistance and survival.
Activation of SIRT1 by ASYB and HSYA leads to the upregulation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][3] This cascade ultimately results in the observed decrease in Bax and increase in Bcl-2 expression, inhibiting the mitochondrial apoptotic pathway.[1]
While the SIRT1 pathway is a major contributor, other signaling pathways such as the PI3K/Akt and MAPK pathways may also be involved in the anti-apoptotic effects of these compounds, warranting further investigation.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Protocol for Rat Brain Tissue:
-
Tissue Preparation: Perfuse rats with 4% paraformaldehyde and post-fix the brain tissue overnight. Embed the tissue in paraffin and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction: Incubate sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes.
-
Staining and Visualization: Mount with a DAPI-containing medium to counterstain nuclei. Visualize apoptotic cells (green fluorescence) and total nuclei (blue fluorescence) using a fluorescence microscope.
-
Quantification: Calculate the apoptotic rate as the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins, such as SIRT1, Bax, and Bcl-2.
Protocol for Protein Expression Analysis:
-
Protein Extraction: Homogenize brain tissue samples in RIPA lysis buffer containing protease inhibitors. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, Bax, Bcl-2, or GAPDH (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensity and normalize to the loading control (GAPDH).
Annexin V/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol for Cell Suspension:
-
Cell Preparation: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
This compound demonstrates a significant anti-apoptotic effect, comparable to that of Hydroxysafflor yellow A, primarily through the activation of the SIRT1 signaling pathway. The provided experimental data and detailed protocols offer a solid foundation for researchers to further investigate and validate the therapeutic potential of ASYB in conditions characterized by excessive apoptosis. Future studies should aim to explore the efficacy of ASYB in a broader range of disease models and further elucidate the intricacies of its molecular mechanisms.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the SIRT1 Activation Landscape: A Comparative Analysis of AHSYB and HSYA
A definitive head-to-head comparison of AHSYB and HSYA for SIRT1 activation cannot be provided at this time due to the absence of publicly available scientific literature and experimental data identifying or characterizing these specific compounds.
Extensive searches for "AHSYB" and "HSYA" in scientific databases and the broader web have not yielded any specific molecules, research articles, or datasets related to Sirtuin 1 (SIRT1) activation. This suggests that these identifiers may be internal company codes, newly synthesized compounds not yet described in published literature, or alternative nomenclature not widely recognized in the research community.
To facilitate a meaningful comparison and provide the detailed analysis requested, the full chemical names, structures, or any available research identifiers (e.g., CAS numbers, IUPAC names) for AHSYB and HSYA are required.
The General Landscape of SIRT1 Activation
SIRT1 is a crucial NAD+-dependent deacetylase that plays a vital role in regulating a wide array of cellular processes, including metabolism, stress resistance, and aging. Its activation is a significant therapeutic target for various age-related diseases, such as type 2 diabetes, neurodegenerative disorders, and cardiovascular disease.
The activation of SIRT1 can be achieved through various mechanisms, including direct allosteric activation, upstream pathway modulation, or by increasing the intracellular levels of its co-substrate, NAD+.
Below is a generalized signaling pathway illustrating common mechanisms of SIRT1 activation.
Caption: Generalized SIRT1 activation pathway.
Hypothetical Experimental Workflow for Comparing SIRT1 Activators
Should data on AHSYB and HSYA become available, a standard experimental workflow to compare their SIRT1 activating potential would involve a series of in vitro and cell-based assays.
Caption: Standard workflow for comparing SIRT1 activators.
Data Presentation Framework
Once experimental data is obtained, it would be summarized in tables for clear comparison.
Table 1: In Vitro SIRT1 Activation
| Compound | EC50 (µM) | Emax (% of Control) | Mechanism of Action |
| AHSYB | Data Needed | Data Needed | Data Needed |
| HSYA | Data Needed | Data Needed | Data Needed |
| Resveratrol (Control) | Data Needed | Data Needed | Direct Allosteric Activator |
Table 2: Cell-Based SIRT1 Target Deacetylation
| Compound | Target Protein | Cell Line | IC50 (µM) for Acetylation |
| AHSYB | p53 (Lys382) | HEK293 | Data Needed |
| HSYA | p53 (Lys382) | HEK293 | Data Needed |
| AHSYB | PGC-1α | C2C12 | Data Needed |
| HSYA | PGC-1α | C2C12 | Data Needed |
Detailed Experimental Protocols (Hypothetical)
1. In Vitro SIRT1 Activity Assay (Fluorometric)
-
Principle: This assay measures the activity of recombinant SIRT1 enzyme by monitoring the deacetylation of a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, the peptide is cleaved by a developer, releasing a fluorescent group.
-
Protocol:
-
Recombinant human SIRT1 enzyme is incubated with varying concentrations of AHSYB, HSYA, or a known activator (e.g., Resveratrol) in an assay buffer.
-
The reaction is initiated by adding the fluorogenic acetylated peptide substrate and NAD+.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The developer solution is added, and the incubation continues for another 15-30 minutes at 37°C.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
Data is normalized to a vehicle control, and EC50 values are calculated from the dose-response curves.
-
2. Western Blot for Acetylated p53
-
Principle: This cell-based assay quantifies the ability of a compound to activate SIRT1 in a cellular context by measuring the deacetylation of a known SIRT1 substrate, the tumor suppressor protein p53, at a specific lysine residue (Lys382).
-
Protocol:
-
Cells (e.g., HEK293T) are seeded in multi-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of AHSYB or HSYA for a specified duration (e.g., 24 hours). A positive control (e.g., Resveratrol) and a vehicle control are included.
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated p53 (Lys382) and total p53. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the ratio of acetylated p53 to total p53, normalized to the loading control.
-
We encourage the user to provide the specific chemical identities of AHSYB and HSYA to enable a comprehensive and data-driven comparison based on available scientific evidence.
Comparative Analysis of Anhydrosafflor Yellow B and Alternative Neuroprotective Agents in Cerebral Ischemia
A detailed guide for researchers on the therapeutic effects, experimental validation, and underlying mechanisms of Anhydrosafflor Yellow B, Nimodipine, and Edaravone in the context of cerebral ischemia/reperfusion injury.
In the landscape of neuroprotective strategies for cerebral ischemia, a condition characterized by a sudden loss of blood flow to the brain, researchers are continuously seeking effective therapeutic agents. This compound (AYB), a primary active component of the safflower plant, has emerged as a promising candidate. This guide provides a comprehensive cross-validation of AYB's therapeutic effects against two established alternatives, Nimodipine and Edaravone, with a focus on experimental data, detailed protocols, and the intricate signaling pathways involved.
Quantitative Comparison of Therapeutic Efficacy
The neuroprotective effects of this compound (AYB), Nimodipine, and Edaravone have been evaluated in numerous preclinical studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rats, which mimics human ischemic stroke. The following tables summarize the key quantitative data from representative studies, offering a comparative overview of their efficacy in reducing brain damage and improving neurological function.
| Compound | Dosage | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Key Oxidative Stress Markers | Primary Mechanism of Action |
| This compound (AYB) | 2, 4, 8 mg/kg (i.v.) | Dose-dependent reduction | Dose-dependent improvement | ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH-Px | SIRT1 Pathway Activation, Anti-inflammatory |
| Nimodipine | 0.1 mg/kg (s.c.) | Significant reduction at 12 and 24h post-MCAO | Improved neurological outcome | Attenuation of Ca2+ overload | L-type Calcium Channel Blocker |
| Edaravone | 3.0 mg/kg (i.v.) | Significant reduction | Significant improvement | ↓ Fe2+, ↓ MDA, ↓ LPO, ↑ GSH | Free Radical Scavenger, Nrf2/HO-1 & NF-κB Pathway Modulation |
Table 1: Comparative Efficacy in Animal Models of Cerebral Ischemia. This table provides a summary of the therapeutic effects of AYB, Nimodipine, and Edaravone on key outcome measures in preclinical stroke models.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the cited experimental findings, detailed methodologies for the key experiments are provided below.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
The MCAO model is a widely used experimental model to induce focal cerebral ischemia.[1][2]
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized, often with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for a period of 1 to 2 hours, after which the filament is withdrawn to allow for reperfusion.
-
Confirmation of Ischemia: A significant drop in regional cerebral blood flow is confirmed using techniques like laser Doppler flowmetry.
Assessment of Neurological Deficit
Neurological function is commonly assessed using a 5-point scale.[1]
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
Measurement of Infarct Volume
The extent of brain infarction is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][2][3]
-
Brain Sectioning: Twenty-four hours after MCAO, rats are euthanized, and their brains are rapidly removed and sliced into 2 mm coronal sections.
-
TTC Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes. Viable tissue stains red, while the infarcted tissue remains white.
-
Image Analysis: The stained sections are photographed, and the infarct area in each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema-corrected infarct volume is often calculated to account for brain swelling.[4]
Western Blot Analysis
Western blotting is used to quantify the protein expression levels of key signaling molecules.
-
Protein Extraction: Brain tissue from the ischemic hemisphere is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., SIRT1, Nrf2, NF-κB p65, β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit, and the band intensities are quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Nimodipine, and Edaravone are mediated by distinct and overlapping signaling pathways.
This compound (AYB): SIRT1 Pathway Activation
This compound exerts its neuroprotective effects in part by activating the Sirtuin 1 (SIRT1) signaling pathway.[5][6] SIRT1 is a protein deacetylase that plays a crucial role in cellular stress resistance, inflammation, and apoptosis. Activation of SIRT1 by AYB leads to the deacetylation and subsequent activation of downstream targets that promote neuronal survival.
Nimodipine: L-type Calcium Channel Blockade
Nimodipine is a dihydropyridine calcium channel blocker that exhibits a high affinity for L-type voltage-gated calcium channels.[7][8] During cerebral ischemia, excessive influx of calcium into neurons triggers a cascade of detrimental events, including excitotoxicity and apoptosis. By blocking these channels, Nimodipine mitigates this calcium overload, thereby protecting neurons from ischemic damage.[9][10]
Edaravone: Modulation of Nrf2 and NF-κB Pathways
Edaravone is a potent free radical scavenger that also modulates key signaling pathways involved in oxidative stress and inflammation.[11] It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[12][13] Additionally, Edaravone can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory mediators.[14][15]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a test compound in a rat model of cerebral ischemia.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimodipine and its use in cerebrovascular disease: evidence from recent preclinical and controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO-1 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anhydrosafflor Yellow B and Synthetic Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the natural compound Anhydrosafflor Yellow B (AYB) and established synthetic neuroprotective agents, focusing on their efficacy in preclinical models of cerebral ischemia. The information is supported by experimental data to aid in research and development decisions.
Introduction
Neuroprotective agents are critical in mitigating neuronal damage following ischemic events like stroke. The therapeutic strategies largely fall into two categories: multi-target natural compounds and specific-target synthetic drugs. This compound (AHSYB), a primary water-soluble component of the safflower plant (Carthamus tinctorius L.), exemplifies the former, known for its broad antioxidative and anti-apoptotic properties[1][2]. In contrast, synthetic agents like Edaravone, a free-radical scavenger, are designed to interact with specific molecular targets within the ischemic cascade[3][4]. This guide compares AYB with Edaravone, a widely used synthetic agent, to highlight their respective mechanisms and therapeutic potential.
Mechanisms of Action: A Tale of Two Strategies
This compound (AYB): The Multi-Target Modulator
AYB exerts its neuroprotective effects through a multi-pronged approach, simultaneously targeting oxidative stress, apoptosis, and inflammation. A key mechanism involves the activation of the SIRT1 signaling pathway[1][2][5]. SIRT1 is a deacetylase that plays a crucial role in cellular survival and energy metabolism[6]. By upregulating SIRT1, AYB enhances the expression of downstream targets like FOXO1 and PGC1α, which are involved in cellular stress resistance[1][2][5]. Furthermore, AYB modulates the apoptosis pathway by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[1][2][5]. Recent studies also suggest AYB can alleviate ferroptosis and parthanatos, two other forms of programmed cell death, in cellular models of ischemia[7].
Synthetic Agents (Edaravone): The Targeted Scavenger
Edaravone acts primarily as a potent free radical scavenger[8]. During cerebral ischemia and reperfusion, the overproduction of reactive oxygen species (ROS) leads to significant oxidative damage to lipids, proteins, and DNA, contributing to neuronal death. Edaravone directly quenches these free radicals, thereby reducing lipid peroxidation and protecting the neuronal cell membrane[4][9]. More recent evidence suggests that Edaravone's mechanism also involves the upregulation of the Nrf2 pathway, a master regulator of the antioxidant response[4]. By activating Nrf2, Edaravone enhances the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4), which further protects cells from oxidative stress and inhibits ferroptosis[4][10].
Comparative Efficacy: In Vitro and In Vivo Data
The neuroprotective efficacy of both agents has been evaluated in various preclinical models. The following tables summarize quantitative data from representative studies using in vitro oxygen-glucose deprivation/reperfusion (OGD/R) models and in vivo middle cerebral artery occlusion (MCAO) models.
Table 1: Comparative In Vitro Neuroprotective Effects
| Model | Agent | Concentration/Dosage | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| OGD/R in Hippocampal Neurons | AYB | 80 µM | Cell Viability | Increased by ~40% vs. OGD/R | [1][5] |
| OGD/R in PC12 Cells | AYB | Not Specified | Ferroptosis/Parthanatos | Alleviated cell death pathways | [7] |
| OGD/R in PC12 Cells | Edaravone | 3-10 µM | HMGB1 Release | Blocked release vs. OGD | [8] |
| OGD/R in PC12 Cells | Edaravone | Not Specified | Cell Viability | Increased to ~80% survival |[11] |
Table 2: Comparative In Vivo Neuroprotective Effects
| Model | Agent | Dosage | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| MCAO in Rats | AYB | 7 mg/kg | Infarct Volume | Significantly reduced vs. MCAO | [12] |
| MCAO in Rats | AYB | 1.8, 3.5, 7.0 mg/kg | Neurological Score | Dose-dependently improved | [1][5] |
| MCAO in Rats | Edaravone | 30 mg/kg (oral) | Infarct Area | Significantly reduced vs. MCAO | [13] |
| MCAO in Rats | Edaravone | 3 mg/kg | Neurological Score | Significantly improved vs. MCAO | [14] |
| Meta-Analysis (Animal Models) | Edaravone | Various | Infarct Volume | Reduced by 25.5% (95% CI) |[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments cited in this guide.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia, which is widely used to mimic human ischemic stroke[16][17].
-
Animal Preparation: Male Sprague-Dawley rats (270-320g) are housed under controlled conditions with a 12h light/dark cycle and free access to food and water. Animals are fasted overnight before surgery[18].
-
Anesthesia: Rats are anesthetized via intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (20 mg/kg) mixture[19]. Body temperature is maintained at 37.0 ± 0.5°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[20]. The ECA is ligated distally. A 4-0 nylon monofilament with a silicon-coated tip is inserted through an incision in the ECA stump and advanced into the ICA approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA)[19][20].
-
Ischemia and Reperfusion: The filament is left in place for 90-120 minutes to induce ischemia. Reperfusion is initiated by carefully withdrawing the filament[20].
-
Post-Operative Care: The incision is sutured, and the animal is allowed to recover. Drug administration (AYB, Edaravone, or vehicle) typically occurs at the onset of reperfusion or shortly after.
-
Outcome Assessment: At 24 hours post-reperfusion, neurological deficit scoring is performed. The animal is then euthanized, and the brain is removed for 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the infarct volume[16][19].
Protocol 2: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This protocol simulates ischemic/reperfused conditions in a neuronal cell culture model, such as PC12 cells or primary neurons, to assess cell viability[11].
-
Cell Plating: Seed cells (e.g., PC12 cells) in 96-well plates at an appropriate density and allow them to adhere overnight[21].
-
Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free DMEM. Place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for a duration of 2-4 hours to induce ischemic-like injury[11][22].
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium. Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for 20-24 hours[22]. Test compounds (AYB or Edaravone) are typically added before OGD and are present throughout the OGD and reperfusion phases[22].
-
Cell Viability Assessment (MTT Assay):
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[23][24].
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals[24][25].
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (normoxic) cells[25].
-
Conclusion
Both this compound and synthetic agents like Edaravone demonstrate significant neuroprotective potential in preclinical models of cerebral ischemia.
-
This compound operates as a multi-target agent, modulating complex signaling pathways like SIRT1 to confer broad anti-apoptotic and anti-oxidative effects[1][2][26]. This pleiotropic mechanism may be advantageous in addressing the multifaceted pathology of ischemic injury.
-
Edaravone functions as a more targeted, potent antioxidant that directly scavenges free radicals and activates the Nrf2 pathway[4][9]. Its focused mechanism has led to its successful clinical use in some regions for acute ischemic stroke[27].
The choice between a multi-target natural product and a specific synthetic agent depends on the therapeutic strategy. AYB presents an interesting candidate for further investigation, potentially as an adjunctive therapy, due to its ability to influence multiple cell survival pathways. Future research should focus on direct, head-to-head comparisons in standardized models and further elucidation of their respective pharmacokinetic and safety profiles to better inform clinical development.
References
- 1. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective approach in acute ischemic stroke: A systematic review of clinical and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor yellow A and this compound alleviate ferroptosis and parthanatos in PC12 cells injured by OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 10. Edaravone protected PC12 cells against MPP(+)-cytoxicity via inhibiting oxidative stress and up-regulating heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 18. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 19. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell viability assay [bio-protocol.org]
- 22. Hydroxysafflor Yellow A Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
Safety Operating Guide
Proper Disposal of Anhydrosafflor Yellow B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Anhydrosafflor yellow B, a naturally occurring quinochalcone C-glycoside isolated from Carthamus tinctorius. [1]
While this compound is not currently classified as a hazardous material, adhering to established laboratory safety protocols is crucial. The following guidelines are based on standard procedures for the disposal of non-hazardous chemical waste and are intended to supplement, not replace, institutional and local regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 184840-84-4[2] |
| Molecular Formula | C₄₈H₅₂O₂₆ |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in water and organic solvents such as DMSO and ethanol. |
| Storage | Store in a cool, dry, and dark place. For long-term storage, it is recommended to store at -20°C.[3] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn and that you are working in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
-
Engineering Controls:
-
Use a fume hood or other ventilated enclosure when handling the powder form of this compound to minimize inhalation risk.
-
-
Handling:
-
Avoid generating dust.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Do not ingest. If swallowed, seek immediate medical attention.
-
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound, treating it as a non-hazardous chemical. Always consult and adhere to your institution's specific waste disposal guidelines.
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent, such as water or ethanol, at least three times.
-
The rinsate can be disposed of down the sanitary sewer system with copious amounts of water, provided it meets local wastewater discharge regulations.
-
Deface the label of the empty container to prevent misuse.
-
The cleaned and defaced container can typically be disposed of in the regular trash.
-
-
Disposal of Unused or Waste this compound:
-
Small Quantities (typically < 10 grams):
-
Dissolve the this compound in a flammable solvent such as ethanol.
-
Transfer the solution to a properly labeled waste container for chemical incineration.
-
-
Large Quantities (typically > 10 grams):
-
Package the solid this compound in a securely sealed and clearly labeled container.
-
Arrange for disposal through your institution's chemical waste management program. It will likely be incinerated at a licensed facility.
-
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. All laboratory personnel are responsible for complying with the specific safety and disposal regulations set forth by their institution and local authorities. If you are ever in doubt about a disposal procedure, contact your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Logistical Information for Handling Anhydrosafflor Yellow B
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Anhydrosafflor yellow B, a quinochalcone C-glycoside isolated from Carthamus tinctorius. The following procedural guidance is based on general laboratory safety protocols and available data for this compound.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, adherence to standard safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure user safety.
1. Hand Protection:
-
Gloves: Wear nitrile or latex gloves to prevent skin contact. Always inspect gloves for tears or holes before use. For tasks with a higher risk of splashing, consider double-gloving.
2. Eye Protection:
-
Safety Glasses or Goggles: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes of solutions or contact with the powder form.
3. Body Protection:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and clothing from contamination.
4. Respiratory Protection:
-
Face Mask or Respirator: When handling the powdered form of this compound, especially when weighing or transferring, it is advisable to work in a well-ventilated area or a fume hood. A dust mask or a respirator may be necessary to prevent inhalation of fine particles.
Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound.
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area or under a fume hood.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a tightly sealed container.
-
Protect from light and moisture.
-
For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[1]
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Compound: Unused this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container for proper disposal.
-
Solutions: Aqueous solutions of this compound should be collected in a designated aqueous waste container.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₈H₅₂O₂₆ |
| Molecular Weight | 1044.91 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in water and organic solvents like ethanol. |
| Storage (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months)[1] |
Experimental Protocols
This compound has been investigated for its neuroprotective effects. Below are detailed methodologies for key in vivo and in vitro experiments.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This protocol is designed to assess the neuroprotective effects of this compound in a rat model of ischemic stroke.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Grouping: Rats are randomly divided into a sham group, an MCAO/R group, and MCAO/R groups treated with this compound at varying doses (e.g., 2, 4, and 8 mg/kg).
-
Drug Administration: this compound is administered via tail vein injection immediately after the MCAO/R procedure for three consecutive days. The control and MCAO/R groups receive normal saline.
-
Surgical Procedure: The MCAO/R model is induced to mimic ischemic stroke.
-
Outcome Measures:
-
Neurological Function Score: Assessed using a standardized scoring system to evaluate neurological deficits.
-
Infarct Volume: Measured to quantify the extent of brain injury.
-
Biochemical Assays: Levels of oxidative stress markers (e.g., SOD, MDA, ROS, GSH-Px) are measured in the serum.
-
Histological Analysis: Brain tissue is examined for apoptosis and other cellular changes.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
This protocol investigates the protective effects of this compound on neurons subjected to ischemia-like conditions in a cell culture system.
-
Cell Culture: Primary hippocampal neurons are cultured for 7 days.
-
OGD/R Induction: To mimic ischemia, cells are incubated in a glucose-free medium in a hypoxic chamber (94% N₂, 5% CO₂, 1% O₂) for 6 hours, followed by a return to normal medium and normoxic conditions for 24 hours.
-
Treatment Groups:
-
Control group (normal conditions)
-
OGD/R group
-
OGD/R groups treated with varying concentrations of this compound (e.g., 40, 60, 80 μM).
-
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as CCK-8.
-
Lactate Dehydrogenase (LDH) Release: Measured to quantify cell membrane damage.
-
Apoptosis Assays: To determine the extent of programmed cell death.
-
Measurement of Reactive Oxygen Species (ROS): To assess oxidative stress.
-
Western Blot Analysis: To measure the expression of proteins involved in relevant signaling pathways, such as the SIRT1 pathway.
-
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
This compound and the SIRT1 Signaling Pathway
Caption: this compound's role in the SIRT1 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
